Product packaging for 6-Hydroxyluteolin 7-glucoside(Cat. No.:CAS No. 54300-65-1)

6-Hydroxyluteolin 7-glucoside

Número de catálogo: B1649358
Número CAS: 54300-65-1
Peso molecular: 464.4 g/mol
Clave InChI: HYPKUHLLPBGDLF-IAAKTDFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Hydroxyluteolin 7-glucoside has been reported in Salvia officinalis, Cotula cinerea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B1649358 6-Hydroxyluteolin 7-glucoside CAS No. 54300-65-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKUHLLPBGDLF-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969366
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-65-1
Record name 6-Hydroxyluteolol 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Hydroxyluteolin 7-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. This document details its natural occurrences, comprehensive isolation and purification protocols, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. Its distribution is particularly notable within the Asteraceae and Lamiaceae families. This section summarizes the key botanical sources of this compound.

Table 1: Natural Sources of this compound and Quantitative Data

Plant FamilySpeciesPlant PartMethod of AnalysisConcentration/YieldPurityReference(s)
LamiaceaeSalvia plebeia R.Br.Aerial partsHPLC-UV100.63 mg/g of ethanolic extractNot specified[1]
LamiaceaeSalvia plebeia R.Br.Whole plantHPLC108.74 ± 0.95 mg/g of methanolic extractNot specified[2]
LamiaceaeSalvia officinalisNot specifiedNot specifiedReported presenceNot specified[3]
LamiaceaeSalvia fruticosaNot specifiedHPLC-DAD/LC-(ESI)-MS/MSTentatively identifiedNot specified
LamiaceaeSalvia pomiferaNot specifiedHPLC-DAD/LC-(ESI)-MS/MSTentatively identifiedNot specified
AsteraceaeAthrixia phylicoides DC.Not specifiedHPLC-DADMajor antioxidant compoundNot specified[4]
AsteraceaeTanacetum vulgareNot specifiedNot specifiedReported presenceNot specified[5]
AsteraceaeTanacetum partheniumLeaves and flowersNot specifiedReported presenceNot specified[6]
AsteraceaeCotula cinereaNot specifiedNot specifiedReported presenceNot specified[3]
AsteraceaeNeurolaena oaxacanaNot specifiedNot specifiedIsolatedNot specified[6]
AsteraceaeArtemisia jacuticaNot specifiedNot specifiedDetectedNot specified[6]
BromeliaceaeVriesea sanguinolentaNot specifiedNot specifiedIsolated (as rhamnoside)Not specified[7]
LeguminosaeEuchresta formosanaNot specifiedNot specifiedReported presenceNot specified[5]
CommercialNot applicableNot applicableNot applicableNot applicable99.84%

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. Below are detailed methodologies based on successful isolation from Salvia plebeia and Athrixia phylicoides.

General Extraction Methodology

A common initial step is solvent extraction from the dried and powdered plant material.

  • Hot Water Extraction (for Salvia plebeia) :

    • Mix 85 kg of ground Salvia plebeia leaves with water.

    • Heat the mixture at 85°C for 8 hours.

    • Filter the extract.

    • Dry the filtrate using a spray dryer to obtain a powder. The reported yield for this process is approximately 34%.

  • Ethanolic/Methanolic Extraction :

    • Macerate the dried plant material with ethanol or methanol at room temperature or with heating.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Chromatographic Purification

Following extraction, a series of chromatographic steps are employed to isolate and purify this compound.

Protocol 1: Isolation from Salvia plebeia using Silica Gel and Sephadex LH-20 Chromatography

This protocol is based on the successful isolation of flavonoids from Salvia plebeia.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient of chloroform and methanol is commonly used for flavonoid separation. Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of methanol.

    • Procedure :

      • Dissolve the crude extract in a minimal amount of the initial mobile phase.

      • Load the dissolved extract onto a pre-packed silica gel column.

      • Elute the column with the gradient solvent system.

      • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

      • Pool the fractions rich in this compound.

  • Sephadex LH-20 Column Chromatography :

    • Stationary Phase : Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium.[8]

    • Mobile Phase : Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[4][9]

    • Procedure :

      • Concentrate the pooled fractions from the silica gel chromatography.

      • Dissolve the concentrated material in methanol.

      • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

      • Elute with methanol and collect fractions.

      • Monitor the fractions by TLC or HPLC to isolate the pure this compound.

Protocol 2: Isolation from Athrixia phylicoides using Countercurrent and Preparative HPLC

This advanced protocol has been successfully used to isolate this compound as a major antioxidant from Athrixia phylicoides.[4][10]

  • Liquid-Liquid Partitioning :

    • Procedure :

      • Dissolve the crude extract in a suitable solvent mixture (e.g., water-methanol).

      • Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve initial fractionation. This compound, being a polar glycoside, is expected to partition into the more polar fractions like ethyl acetate or n-butanol.

  • High-Speed Countercurrent Chromatography (HSCCC) :

    • Two-Phase Solvent System : A system composed of ethyl acetate-n-butanol-water is effective for the separation of this compound.[4] The optimal ratio should be determined empirically.

    • Procedure :

      • Prepare and equilibrate the two-phase solvent system.

      • Fill the HSCCC column with the stationary phase.

      • Inject the enriched fraction from the liquid-liquid partitioning step.

      • Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

      • Collect fractions and analyze them by analytical HPLC to locate the target compound.

  • Semi-Preparative Reversed-Phase HPLC :

    • This is the final polishing step to achieve high purity.[4] The analytical HPLC method described for Salvia plebeia can be scaled up for this purpose.[3]

    • Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase : A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).

    • Gradient Program (adapted from analytical method) :

      • 0-20 min: 5% to 25% B

      • 20-45 min: 25% to 50% B

      • 45-55 min: 50% to 90% B

      • 55-65 min: Hold at 95% B

      • 65-70 min: Re-equilibrate at 5% B

    • Flow Rate : Typically in the range of 2-5 mL/min for a semi-preparative column.

    • Detection : UV detector at 345 nm.

    • Procedure :

      • Dissolve the HSCCC-purified fraction in the initial mobile phase.

      • Inject the sample onto the semi-preparative HPLC column.

      • Collect the peak corresponding to this compound (retention time around 20.8 minutes in the analytical method).

      • Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (MS, NMR).

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. While detailed signaling pathway studies specifically for this compound are emerging, research on the closely related luteolin-7-O-glucoside provides a strong indication of its likely mechanisms of action.

Known Anti-inflammatory Effects
  • Inhibition of Pro-inflammatory Cytokines : A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model.[6][11]

  • Modulation of Arachidonic Acid Metabolism : Flavonoids, including this compound, are known to inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.[6]

Probable Signaling Pathways (inferred from Luteolin-7-O-glucoside)
  • NF-κB Signaling Pathway : Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[1][12][13] This inhibition is thought to occur through the suppression of Akt phosphorylation.[1]

  • MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin-7-O-glucoside has been demonstrated to activate heme oxygenase-1 (HO-1) expression through the regulation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the MAPK pathway.[14] This contributes to its antioxidative potential.

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Purification Cascade plant_material Dried Plant Material (e.g., Salvia plebeia, Athrixia phylicoides) extraction Solvent Extraction (Hot Water or Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Optional, for complex extracts) crude_extract->partitioning silica_gel Silica Gel Chromatography crude_extract->silica_gel ccc Countercurrent Chromatography (CCC) partitioning->ccc sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_compound Pure this compound sephadex->pure_compound prep_hplc Semi-Preparative HPLC ccc->prep_hplc prep_hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) akt Akt stimulus->akt Activates compound 6-Hydroxyluteolin 7-glucoside compound->akt Inhibits nfkb NF-κB akt->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) nucleus->proinflammatory_genes Upregulates inflammation Inflammation proinflammatory_genes->inflammation

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

A Technical Guide to the Biosynthesis of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the biosynthetic pathway of 6-Hydroxyluteolin 7-glucoside, a naturally occurring flavone glycoside. It details the enzymatic steps from the general phenylpropanoid pathway to the final specialized product, focusing on the key hydroxylation and glycosylation reactions. This guide includes quantitative data on related enzyme activities, detailed experimental protocols for flavonoid analysis and enzyme characterization, and visual diagrams of the metabolic and experimental workflows to facilitate understanding and further research in metabolic engineering and drug discovery.

Introduction

This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[1] Flavonoids are a diverse group of plant secondary metabolites that play crucial roles in plant physiology and exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] this compound has been isolated from various plants, including those from the Asteraceae and Lamiaceae families.[2] Its structure consists of a luteolin backbone that has been hydroxylated at the 6-position of the A-ring and glycosylated with a glucose molecule at the 7-position.[4] Understanding its biosynthesis is critical for applications in metabolic engineering to enhance its production and for synthesizing novel derivatives for drug development.

The Core Biosynthetic Pathway

The formation of this compound begins with the general phenylpropanoid pathway, which produces the foundational precursors for all flavonoids.[5][6] The pathway proceeds through the synthesis of a flavanone intermediate, which is then converted to the flavone luteolin, followed by two specific modification steps: 6-hydroxylation and 7-O-glucosylation.

2.1. From Phenylalanine to the Flavanone Core

  • Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to produce cinnamic acid.[1][5]

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid to form 4-coumaric acid.[1][5]

  • 4-Coumarate-CoA Ligase (4CL): 4-coumaric acid is activated by conversion to its thioester, 4-coumaroyl-CoA.[5][6]

  • Chalcone Synthase (CHS): As a key rate-limiting enzyme, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6][7]

  • Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to produce the flavanone (2S)-naringenin, a central intermediate in flavonoid synthesis.[7]

2.2. Formation of the Luteolin Backbone

Naringenin is converted to luteolin through a series of enzymatic reactions involving hydroxylation and oxidation.

  • Flavonoid 3'-hydroxylase (F3'H): Naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[8][9]

  • Flavone Synthase (FNS): FNS introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol, converting it to the flavone luteolin (5,7,3',4'-tetrahydroxyflavone).[6][8]

2.3. Specific Modifications to Luteolin

The final steps involve the specific tailoring of the luteolin molecule to yield this compound.

  • Flavonoid 6-hydroxylase (F6H): Luteolin is hydroxylated at the 6-position of the A-ring. This reaction is catalyzed by a flavonoid 6-hydroxylase (F6H), which is typically a cytochrome P450-dependent monooxygenase.[1] This step produces 6-hydroxyluteolin.

  • Flavonoid 7-O-glucosyltransferase (F7GT): In the final step, a glucose moiety is transferred from UDP-glucose to the 7-hydroxyl group of 6-hydroxyluteolin. This glycosylation is catalyzed by a UDP-dependent glycosyltransferase (UGT), specifically a flavonoid 7-O-glucosyltransferase.[10][11]

The complete proposed biosynthetic pathway is illustrated in the diagram below.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis cluster_modification Luteolin Modification Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS 6-Hydroxyluteolin 6-Hydroxyluteolin Luteolin->6-Hydroxyluteolin F6H This compound This compound 6-Hydroxyluteolin->this compound F7GT (UDP-Glucose) PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3'H F3'H FNS FNS F6H F6H F7GT F7GT

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of flavonoid biosynthesis often involves heterologous expression of enzymes and in vitro assays. While specific kinetic data for the enzymes leading to this compound are scarce, data from related flavonoid glucosyltransferases provide valuable benchmarks.

Table 1: Bioconversion Yields of Flavonoid 7-O-glucosides Using Engineered E. coli

Substrate (Flavonoid)Expressed EnzymeProductYield (mg/L)Conversion Rate (%)Reference
ApigeninTobacco NtGT2Apigenin 7-O-glucoside2497[12]
LuteolinTobacco NtGT2Luteolin 7-O-glucoside4172[12]
QuercetinTobacco NtGT2Quercetin 7-O-glucoside11877[12]
KaempferolTobacco NtGT2Kaempferol 7-O-glucoside4098[12]
NaringeninTobacco NtGT2Naringenin 7-O-glucoside7596[12]
LuteolinCucurbita moschata CmGTLuteolin 7-O-glucoside191096[13]

Experimental Protocols

The study of flavonoid biosynthesis pathways relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for key experiments.

4.1. Protocol: Flavonoid Extraction and Profiling from Plant Tissue

This protocol outlines a general method for extracting and analyzing flavonoids from plant material using liquid chromatography-mass spectrometry (LC-MS).[14]

  • Tissue Preparation: Collect fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or dry using silica beads.

  • Homogenization: Weigh the dried tissue (approx. 50-100 mg) and transfer to a 2 mL screw-cap tube containing stainless steel beads. Homogenize the tissue to a fine powder using a bead beater or paint shaker.

  • Extraction: Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water, 0.1% formic acid) to the powdered tissue.

  • Sonication: Sonicate the tubes in a water bath for 10-15 minutes to facilitate cell lysis and extraction. Ensure the water bath remains cool to prevent degradation of metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the tissue debris.

  • Sample Preparation for LC-MS: Carefully transfer the supernatant (100 µL) to a new microcentrifuge tube. Dry the sample completely under a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried extract in 100 µL of a suitable LC-MS sample buffer (e.g., 50% acetonitrile, 50% water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to remove any remaining particulates.

  • UPLC-MS Analysis: Transfer the final supernatant to an autosampler vial. Analyze the sample using a UPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF-ESI). Use a C18 reversed-phase column and a gradient of water and acetonitrile, both with 0.1% formic acid, for separation. Data is typically collected in both positive and negative ionization modes.[14]

4.2. Protocol: In Vitro Assay of a Recombinant Flavonoid 7-O-glucosyltransferase (F7GT)

This protocol describes how to measure the activity of a purified F7GT enzyme expressed heterologously in E. coli.[11]

  • Enzyme Expression and Purification: Clone the candidate F7GT gene into an expression vector (e.g., pGEX or pET series) and transform it into E. coli. Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).

  • Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Purified recombinant F7GT enzyme (1-5 µg)

    • Flavonoid substrate (e.g., 6-hydroxyluteolin) (100 µM, dissolved in DMSO)

    • UDP-glucose (2 mM)

    • Make up the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to precipitate the enzyme.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate the substrate from the glycosylated product. Monitor the reaction at a wavelength suitable for flavonoids (e.g., 340 nm).

  • Quantification: Calculate the amount of product formed by comparing its peak area to a standard curve of the authentic compound, if available. Enzyme activity can be expressed as µmol of product formed per minute per mg of protein.

The logical workflow for identifying and characterizing a biosynthetic gene is depicted below.

Experimental_Workflow cluster_discovery Gene Discovery cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization Plant_Tissue Plant_Tissue RNA_Extraction RNA_Extraction Plant_Tissue->RNA_Extraction 1 cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis 2 Gene_Cloning Gene_Cloning cDNA_Synthesis->Gene_Cloning 3 (PCR) Vector_Construction Vector_Construction Gene_Cloning->Vector_Construction 4 cluster_expression cluster_expression E_coli_Transformation E_coli_Transformation Vector_Construction->E_coli_Transformation 5 Protein_Induction Protein_Induction E_coli_Transformation->Protein_Induction 6 (IPTG) Protein_Purification Protein_Purification Protein_Induction->Protein_Purification 7 In_Vitro_Assay In_Vitro_Assay Protein_Purification->In_Vitro_Assay 8 cluster_characterization cluster_characterization Product_Analysis Product_Analysis In_Vitro_Assay->Product_Analysis 9 (HPLC/LC-MS) Kinetic_Analysis Kinetic_Analysis Product_Analysis->Kinetic_Analysis 10

Caption: Workflow for biosynthetic gene identification and characterization.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway with specific hydroxylation and glycosylation reactions. The key enzymes, Flavonoid 6-hydroxylase (F6H) and Flavonoid 7-O-glucosyltransferase (F7GT), are responsible for the final structural modifications that define the molecule. While the complete pathway has been hypothetically constructed based on known flavonoid biochemistry, further research is needed to isolate and characterize the specific F6H and F7GT enzymes from plants known to produce this compound. The protocols and data presented here provide a framework for such investigations, which could enable the biotechnological production of this compound and its derivatives for therapeutic applications.

References

The Biological Activities of 6-Hydroxyluteolin 7-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of luteolin, it shares a common flavone backbone but is distinguished by a hydroxyl group at the 6-position and a glucose molecule attached at the 7-position. This unique structure contributes to its distinct biological activities, which are of growing interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

This compound has demonstrated a range of biological effects, primarily centered around its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic structure. The presence of multiple hydroxyl groups allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound are not extensively reported in the available literature, studies on structurally related compounds provide valuable insights. For comparison, the antioxidant activities of related flavonoids are presented below. It is important to note that direct extrapolation of these values to this compound should be done with caution.

CompoundAssayIC50 ValueReference CompoundIC50 Value
LuteolinDPPH13.9 µM--
Luteolin-7-O-glucosideDPPH22.7 µM--
QuercetinDPPH2.66 ± 0.24 µg/mLAscorbic acid-
6-HydroxyflavoneDPPH96.4 ± 0.1% inhibition at 100 µM--
LuteolinABTS---
Luteolin-7-O-glucosideABTS---
QuercetinABTS1.89 ± 0.33 µg/mLTrolox-
6-HydroxyflavoneABTSIC50 = 6.3 µM--

Experimental Protocols for Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH in methanol. The final volume should be constant.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

    • Reagent Preparation: Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

    • Assay Procedure: Mix the diluted ABTS•+ solution with the test compound or standard.

    • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

CompoundCell LineInflammatory MediatorIC50 Value
LuteolinRAW 264.7NO13.9 µM
Luteolin-7-O-glucosideRAW 264.7NO22.7 µM
LuteolinRAW 264.7PGE27.4 µM
Luteolin-7-O-glucosideRAW 264.7PGE215.0 µM

Experimental Protocol for Anti-inflammatory Assay in THP-1 Cells

This protocol describes a common method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

  • Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the percentage of inhibition of the inflammatory mediators at each concentration of the test compound and determine the IC50 values.

Anticancer Activity

The potential of this compound as an anticancer agent is an emerging area of research. While data on the pure compound is limited, studies on plant extracts containing it suggest potential cytotoxic activity. For instance, an extract from Globularia alypum, which contains this compound, exhibited a weak cytotoxic effect against HeLa (cervical cancer) cells.

Quantitative Data for Anticancer Activity

Specific IC50 values for this compound against cancer cell lines such as HeLa, A549 (lung cancer), and MCF-7 (breast cancer) are not well-documented in the current scientific literature. The table below presents data for the related aglycone, luteolin, to provide a comparative perspective.

CompoundCell LineCancer TypeAssayIC50 Value (µM)
LuteolinHeLaCervical CancerMTS>30 (decreased to 3 with cisplatin)
LuteolinA549Lung CancerMTS-
LuteolinMCF-7Breast CancerMTS-

Experimental Protocol for Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Enzyme Inhibition

This compound, like other flavonoids, has the potential to inhibit the activity of various enzymes involved in physiological and pathological processes. A key area of investigation is its effect on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.

Quantitative Data for Enzyme Inhibition

While specific IC50 values for this compound are scarce, research on related compounds demonstrates the potential of this class of flavonoids as enzyme inhibitors.

CompoundEnzymeIC50 Value
Luteolinα-glucosidase36% inhibition at 0.5 mg/ml
Luteolin 7-O-glucosideα-glucosidaseStrong inhibitor
Luteolinα-amylaseEffective inhibitor

Experimental Protocol for α-Glucosidase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory effect of a compound on α-glucosidase activity.

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare various concentrations of this compound.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. While research specifically on the 6-hydroxy derivative is limited, studies on the closely related luteolin and luteolin-7-O-glucoside provide strong indications of the likely mechanisms.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids like this compound are often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway, potentially by preventing IκBα degradation and the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also regulates the expression of inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key regulator of inflammation. Studies on luteolin and its 7-O-glucoside have shown that they can inhibit the phosphorylation of Akt, which can, in turn, suppress the activation of NF-κB.[4][5]

Below is a diagram illustrating the potential inhibitory effects of this compound on these inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK PI3K PI3K TLR4->PI3K IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->proinflammatory_genes Transcription AP1 AP-1 MAPK->AP1 AP1->nucleus Akt Akt PI3K->Akt Akt->IKK compound 6-Hydroxyluteolin 7-glucoside compound->IKK Inhibits compound->MAPK Inhibits compound->PI3K Inhibits G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare serial dilutions of This compound mix Mix sample/standard with DPPH solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_dpph->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture THP-1 monocytes differentiate Differentiate with PMA (24-48h) culture->differentiate pretreat Pre-treat with 6-Hydroxyluteolin 7-glucoside (1-2h) differentiate->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect supernatant stimulate->collect measure Measure cytokines (ELISA) and NO (Griess) collect->measure calculate Calculate % inhibition and IC50 values measure->calculate

References

6-Hydroxyluteolin 7-glucoside: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid compound found in various medicinal plants, including Salvia officinalis and Cotula cinerea.[1] As a member of the flavone subclass of flavonoids, it possesses a characteristic molecular structure that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of key signaling pathways and the inhibition of specific enzymes.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to interfere with major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While much of the detailed mechanistic work has been conducted on the closely related compounds luteolin and luteolin-7-O-glucoside, the structural similarities strongly suggest a comparable mode of action for this compound.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Luteolin and its 7-O-glucoside have been shown to inhibit the activation of NF-κB.[2][3][4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

MAPK Signaling Pathway:

The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Luteolin and luteolin-7-O-glucoside have been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases.[2][5] Specifically, they have been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase upstream of NF-κB.[2] By attenuating the MAPK and Akt signaling, these flavonoids can effectively reduce the production of inflammatory mediators.

Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Akt Akt Receptor->Akt IKK IKK MAPK_cascade->IKK Activates Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation 6-HL-7-G 6-Hydroxyluteolin 7-glucoside 6-HL-7-G->Akt Inhibits 6-HL-7-G->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro-inflammatory Genes

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathways.
Antioxidant Activity

This compound exhibits significant antioxidant properties by directly scavenging free radicals and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Direct Radical Scavenging:

The phenolic hydroxyl groups in the structure of this compound enable it to donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. This activity helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Nrf2 Signaling Pathway:

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Luteolin and its 7-O-glucoside have been shown to activate the Nrf2 pathway.[5][6] It is proposed that these compounds induce a conformational change in Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.

Antioxidant Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds Ubiquitin Ubiquitin Keap1->Ubiquitin Mediates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation 6-HL-7-G 6-Hydroxyluteolin 7-glucoside 6-HL-7-G->Keap1 Inhibits Nrf2 binding ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes

Caption: Proposed antioxidant mechanism via the Nrf2 signaling pathway.
Enzyme Inhibition

This compound and its aglycone have been found to inhibit the activity of several enzymes involved in metabolic processes.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This compound has been shown to be an inhibitor of α-glucosidase.[7]

Glycogen Phosphorylase b Inhibition:

Glycogen phosphorylase b is a key enzyme in the regulation of glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Inhibition of this enzyme can reduce hepatic glucose output. The aglycone, 6-hydroxyluteolin, has been identified as a potent inhibitor of glycogen phosphorylase b.[8][9][10][11][12]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 1: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 ValueReference
This compoundα-Glucosidase300 µM[5]
6-HydroxyluteolinGlycogen Phosphorylase b11.6 µM[5]

Table 2: Anti-Inflammatory Activity of Related Compounds

CompoundParameterCell LineIC50 ValueReference
LuteolinNitric Oxide (NO) ProductionRAW 264.713.9 µM[2]
Luteolin-7-O-glucosideNitric Oxide (NO) ProductionRAW 264.722.7 µM[2]
LuteolinProstaglandin E2 (PGE2) ProductionRAW 264.77.4 µM[2]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) ProductionRAW 264.715.0 µM[2]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundDPPH Radical ScavengingNot explicitly found for 6-HL-7-G-
This compoundABTS Radical ScavengingNot explicitly found for 6-HL-7-G-

Note: While the antioxidant activity of this compound is established, specific IC50 values from standardized DPPH and ABTS assays were not consistently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

    • Add various concentrations of the test compound to the wells. A control group with solvent only should be included.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for a set period (e.g., 20 minutes).

    • Stop the reaction by adding a stop solution, such as sodium carbonate.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Alpha-Glucosidase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare α-Glucosidase, pNPG, and Test Compound Start->Prepare_Reagents Add_Enzyme Add α-Glucosidase to 96-well plate Prepare_Reagents->Add_Enzyme Add_Compound Add Test Compound at various concentrations Add_Enzyme->Add_Compound Pre-incubation Pre-incubate at 37°C Add_Compound->Pre-incubation Add_Substrate Add pNPG substrate Pre-incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Results Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.[13][14][15][16][17]

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium until they form a confluent monolayer on a semi-permeable membrane in a transwell insert. This typically takes about 21 days.

  • Assay Procedure (Apical to Basolateral Transport):

    • Wash the Caco-2 cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (this compound) dissolved in the transport buffer to the apical (upper) chamber of the transwell.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

DPPH and ABTS Radical Scavenging Assays

These are common spectrophotometric assays to evaluate the antioxidant capacity of a compound.[10][18][19][20][21][22]

DPPH Assay:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Test compound dissolved in methanol.

  • Procedure:

    • Add a defined volume of the DPPH solution to a cuvette or 96-well plate.

    • Add various concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay:

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

    • Potassium persulfate to generate the ABTS radical cation (ABTS•+).

    • Test compound.

  • Procedure:

    • Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to modulate key inflammatory and antioxidant signaling pathways, coupled with its enzyme inhibitory effects, underscores its potential for therapeutic applications. While further research is needed to fully elucidate the specific interactions of this compound with cellular targets, the existing evidence, particularly when considered alongside data from structurally similar flavonoids, provides a strong foundation for its continued investigation in the fields of pharmacology and drug development. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

The In Vitro Antioxidant Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest due to its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound and its closely related analogs. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this paper presents data from its structural analog, Luteolin-7-O-glucoside, to provide a strong comparative baseline. This guide details the experimental protocols for key antioxidant assays, explores the potential signaling pathways involved in its antioxidant and cytoprotective effects, and presents the available data in a clear, structured format to facilitate further research and drug development.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. Their antioxidant capacity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms[2].

This compound belongs to the flavone subclass of flavonoids and has been identified as a major antioxidant compound in plants such as Athrixia phylicoides and Salvia plebeia[3][4]. Its chemical structure, featuring multiple hydroxyl groups, suggests a high potential for antioxidant activity. Understanding the in vitro antioxidant capacity of this compound is a critical first step in evaluating its therapeutic potential.

This guide summarizes the available quantitative data on the antioxidant activity of the closely related Luteolin-7-O-glucoside, provides detailed methodologies for common in vitro antioxidant assays, and visualizes the putative signaling pathways through which these compounds may exert their protective effects.

Quantitative Antioxidant Data

Table 1: In Vitro Antioxidant Activity of Luteolin-7-O-glucoside

AssayCompoundResultStandardStandard Result
DPPH Radical Scavenging Luteolin-7-O-glucosideEC50: 6.80 µM[5]BHTEC50 > 100 µM[5]
Oxygen Radical Absorbance Capacity (ORAC) Luteolin-7-O-glucoside8804.19 ± 409.99 µmol of Trolox/g[5][6]BHT143.70 ± 23.36 µmol of Trolox/g[5]
Ferric Reducing Antioxidant Power (FRAP) Luteolin-7-O-glucoside19,570.78 ± 291.48 µM FeSO4/g[5]BHT-

EC50: Half-maximal effective concentration. A lower EC50 value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene, a synthetic antioxidant.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant potential of compounds. The following are methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to its neutralization. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. Serially dilute to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A control well should contain methanol instead of the antioxidant solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test or standard solution to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox Equivalents (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Standard (e.g., Ferrous sulfate, FeSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction: Add a small volume of the test or standard solution to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents or in µmol Fe²⁺/g of the compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like this compound extend beyond direct radical scavenging. They can modulate intracellular signaling pathways that are critical for cellular defense against oxidative stress and inflammation. The following diagrams illustrate a generalized workflow for assessing antioxidant activity and a putative signaling pathway based on the known actions of luteolin and its glucosides.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Reaction Incubation (Specified time and temperature) Compound->Reaction Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement (Absorbance reading) Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 / TEAC values Calculation->IC50 Comparison Comparison with Standard IC50->Comparison

Workflow for assessing in vitro antioxidant activity.

Studies on luteolin and its glucosides suggest that their protective effects are mediated, in part, by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G Putative Antioxidant Signaling Pathway of Luteolin Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Luteolin 6-Hydroxyluteolin 7-glucoside Luteolin->Keap1_Nrf2 Induces dissociation MAPK MAPK Pathway (p38, JNK) Luteolin->MAPK Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation MAPK->Nrf2_free Phosphorylates & Stabilizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD, Catalase) ARE->Genes Promotes Transcription Genes->ROS Neutralizes

Antioxidant signaling pathway of luteolin glycosides.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant potential. The quantitative data from its close analog, Luteolin-7-O-glucoside, demonstrates potent radical scavenging and reducing capabilities, often exceeding those of synthetic antioxidants like BHT[5]. The additional hydroxyl group at the 6-position in this compound is theoretically expected to enhance its antioxidant activity due to increased potential for hydrogen donation and radical stabilization.

Future research should focus on isolating or synthesizing pure this compound and performing a comprehensive panel of in vitro antioxidant assays to obtain specific IC50 and TEAC values. Furthermore, investigating its effects on cellular antioxidant mechanisms, such as the Nrf2 pathway, in various cell models will provide a more complete understanding of its biological activity. Such studies are essential to fully elucidate the therapeutic potential of this promising natural compound for conditions associated with oxidative stress.

Conclusion

This compound is a flavonoid with a high predicted antioxidant potential based on its chemical structure and its identification as a major antioxidant in several plant species. While direct quantitative in vitro data is currently sparse, the strong antioxidant activity of its close analog, Luteolin-7-O-glucoside, provides a compelling rationale for further investigation. The standardized protocols and a hypothetical signaling pathway presented in this guide offer a framework for future research aimed at fully characterizing the antioxidant profile of this compound and exploring its potential as a novel therapeutic agent.

References

The Anti-inflammatory Potential of 6-Hydroxyluteolin 7-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants such as Salvia plebeia and Athrixia phylicoides, is emerging as a compound of significant interest in the field of inflammation research.[1][2] This document provides a technical guide for researchers, scientists, and drug development professionals on the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The anti-inflammatory properties of its aglycone, luteolin, are also discussed for comparative purposes, as many studies investigate both compounds.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][4][5][6][7][8][9][10]

Inhibition of Pro-inflammatory Mediators

In in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5][11][12] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11][12] Furthermore, it has demonstrated the ability to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[13][14]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, providing a comparative view of the inhibitory potency of this compound and its aglycone, luteolin.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantTargetIC50 Value (µM)Reference
Luteolin-7-O-glucosideRAW 264.7LPSNO22.7[5]
LuteolinRAW 264.7LPSNO13.9[5]
Luteolin-7-O-glucosideRAW 264.7LPSPGE215.0[5]
LuteolinRAW 264.7LPSPGE27.4[5]

Table 2: Effects on Cytokine Production

CompoundCell LineStimulantCytokineEffectConcentrationReference
Luteolin-7-O-glucosideRAW 264.7LPSTNF-αReductionNot specified[13]
Luteolin-7-O-glucosideRAW 264.7LPSIL-10IncreaseNot specified[13]

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways.

NF-κB and MAPK Signaling

This compound has been shown to impede the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[5][9][10] It also influences the MAPK pathway, including p38 and c-Jun NH2-terminal kinase (JNK), which are upstream regulators of inflammatory responses.[15][16] The inhibition of these pathways leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK PI3K_Akt PI3K/Akt TLR4->PI3K_Akt AP1 AP-1 MAPK->AP1 NF_kB NF-κB PI3K_Akt->NF_kB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF_kB->Inflammatory_Genes AP1->Inflammatory_Genes Compound 6-Hydroxyluteolin 7-glucoside Compound->MAPK inhibits Compound->PI3K_Akt inhibits Compound->NF_kB inhibits

NF-κB and MAPK signaling inhibition.
JAK/STAT Pathway

Recent studies have also implicated the JAK/STAT pathway in the anti-inflammatory action of Luteolin-7-O-glucoside (a closely related compound). It has been shown to inhibit the STAT3 pathway, which is crucial for endothelial inflammation and cell proliferation.[3][4] This suggests that this compound may also exert its effects through this pathway.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound 6-Hydroxyluteolin 7-glucoside Compound->JAK inhibits

JAK/STAT signaling inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[5][11][17][18][19][20]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[17][18]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[17][18]

  • Treatment: Cells are typically seeded in 24- or 96-well plates and allowed to adhere overnight.[17][18] They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, commonly LPS (100 ng/mL to 1 µg/mL).[5][17][21]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, the cell culture supernatant is collected.[17]

  • Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.[18]

  • Measurement: The absorbance is measured at approximately 540-550 nm using a microplate reader.[17]

  • Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.[18]

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Sample Collection: Cell culture supernatant is collected after treatment.

  • ELISA Kit: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2 is used according to the manufacturer's instructions.

  • Procedure: Briefly, the supernatant is added to a 96-well plate pre-coated with antibodies specific for PGE2.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution are used to develop a colorimetric signal.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the concentration of PGE2 is calculated from a standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p-p38, iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Experimental_Workflow Start RAW 264.7 Cell Culture Treatment Pre-treatment with This compound Start->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Collect Cells (Lysate) Incubation->Cells NO_Assay NO Assay (Griess) Supernatant->NO_Assay PGE2_Assay PGE2 ELISA Supernatant->PGE2_Assay Cytokine_Assay Cytokine ELISA Supernatant->Cytokine_Assay Western_Blot Western Blot Cells->Western_Blot

General experimental workflow.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB, MAPK, and potentially the JAK/STAT signaling pathways. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential drug development.

References

6-Hydroxyluteolin 7-glucoside: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant effects. However, the efficacy of this compound is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound, drawing upon data from closely related and more extensively studied flavonoids, such as luteolin and luteolin 7-glucoside, to infer its likely pharmacokinetic profile. This document details experimental methodologies for assessing bioavailability and metabolism and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously present in plants. They are commonly found as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly influences their physicochemical properties, including solubility and stability. This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its potential as a therapeutic agent. Due to a lack of direct studies on this compound, this guide will leverage data from its parent compound, luteolin, and the closely related luteolin 7-glucoside to provide a predictive overview of its bioavailability and metabolism.

Bioavailability

The bioavailability of flavonoid glycosides is generally low and is highly dependent on the nature of the sugar moiety and the site of glycosylation.

Intestinal Absorption

Based on studies of similar flavonoid glycosides, it is hypothesized that this compound undergoes hydrolysis in the small intestine to its aglycone, 6-hydroxyluteolin, before it can be absorbed. This hydrolysis is likely mediated by lactase-phlorizin hydrolase or intestinal microflora.

Studies on luteolin 7-O-beta-glucoside in rats have shown that the glycoside is absorbed after being hydrolyzed to luteolin. Following oral administration of luteolin 7-O-glucoside, a biotransformed luteolin product was detected in the systemic circulation, a phenomenon not observed after intravenous administration. This indicates that the hydrolysis primarily occurs in the gastrointestinal tract.[1]

Pharmacokinetic Parameters (Inferred from Luteolin and Luteolin 7-O-glucoside in Rats)

Direct pharmacokinetic data for this compound is not currently available. The following tables summarize the pharmacokinetic parameters of luteolin and luteolin 7-O-glucoside in rats, which can serve as a proxy for estimating the potential bioavailability of this compound.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
AUC (min*µg/mL) 261 ± 33611 ± 89
Oral Bioavailability (%) -26 ± 6

Data from a study on the pharmacokinetics of luteolin in rats.[1]

Table 2: Pharmacokinetic Parameters of Luteolin 7-O-glucoside in Rats

ParameterIntravenous (10 mg/kg)Oral (1 g/kg)
AUC (min*µg/mL) 229 ± 152109 ± 350
Oral Bioavailability (%) -~10 ± 2
Biotransformation to Luteolin (%) -48.78 ± 0.12

Data from a study on the pharmacokinetics of luteolin 7-O-glucoside in rats.[1]

These data suggest that the oral bioavailability of flavonoid glycosides is significantly lower than their aglycone counterparts and that a substantial portion of the glycoside is converted to its aglycone before absorption.

Metabolism

Following absorption, flavonoid aglycones undergo extensive phase I and phase II metabolism, primarily in the intestines and liver.

Metabolic Pathways

The metabolism of 6-hydroxyluteolin, the aglycone of this compound, is expected to involve glucuronidation, sulfation, and methylation. Studies on luteolin and its 7-O-glucoside have shown that after oral administration, the parent glycoside is not detected in plasma.[2] Instead, the primary circulating metabolites are glucuronides of the aglycone.[2][3] The main metabolites of luteolin-7-glycoside were identified as luteolin-diglucuronide and luteolin-glucuronide.[2]

It is therefore highly probable that this compound is first hydrolyzed to 6-hydroxyluteolin, which is then rapidly conjugated to form glucuronides and sulfates. The presence of the additional hydroxyl group at the 6-position may also provide an additional site for conjugation.

Metabolism_Pathway 6-Hydroxyluteolin_7-glucoside 6-Hydroxyluteolin 7-glucoside Hydrolysis Hydrolysis (Intestinal Enzymes/ Microflora) 6-Hydroxyluteolin_7-glucoside->Hydrolysis 6-Hydroxyluteolin 6-Hydroxyluteolin (Aglycone) Hydrolysis->6-Hydroxyluteolin Absorption Intestinal Absorption 6-Hydroxyluteolin->Absorption PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolites 6-Hydroxyluteolin Glucuronides & Sulfates PhaseII->Metabolites Circulation Systemic Circulation Metabolites->Circulation Absorption->PhaseII

Caption: Inferred metabolic pathway of this compound.

Modulated Signaling Pathways

While direct evidence for this compound is limited, studies on luteolin and luteolin 7-O-glucoside have demonstrated their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

In lipopolysaccharide (LPS)-activated RAW 264.7 cells, both luteolin and luteolin-7-O-glucoside were shown to inhibit Akt phosphorylation.[4][5] Luteolin attenuated the activation of both NF-κB and AP-1, while luteolin-7-O-glucoside specifically impeded NF-κB activation.[4] Furthermore, these compounds have been shown to strengthen antioxidative potential through the modulation of the Nrf2/MAPK mediated HO-1 signaling cascade.[6]

Signaling_Pathway cluster_LPS LPS Stimulation cluster_Flavonoid Flavonoid Intervention LPS LPS PI3K PI3K LPS->PI3K MAPK MAPK LPS->MAPK Flavonoid Luteolin or Luteolin-7-O-glucoside Akt Akt Flavonoid->Akt NFkB NF-κB Flavonoid->NFkB Flavonoid->MAPK PI3K->Akt Akt->NFkB AP1 AP-1 Akt->AP1 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators Nrf2 Nrf2 MAPK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by Luteolin and Luteolin-7-O-glucoside.

Experimental Protocols

In Vitro Intestinal Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 95-105)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% (v/v) non-essential amino acids (NEAA)

  • Transwell™ inserts (12-well format, polycarbonate filter)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow (LY) solution (20 µM in HBSS)

  • Test compound (this compound) solution

  • 12-well plates

  • Incubator (37°C, 5% CO2, humidified atmosphere)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Maintain Caco-2 cells in T75 cm² flasks in culture medium.

    • Sub-culture cells twice a week at approximately 90% confluency.

    • Disaggregate cell clusters into single cells before seeding.

    • Seed Caco-2 cells at a density of 2.6 × 10⁵ cells/cm² onto 12-well polycarbonate filter inserts.

    • Replace the culture medium 6 hours after seeding and then every 2-3 days.

    • Allow the cells to form a confluent monolayer over 21 days.

  • Permeability Assay:

    • On day 21, wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Permeability:

      • Add 450 µL of the test compound solution to the apical (donor) compartment.

      • Take a 50 µL aliquot from the donor compartment at t=0 for concentration analysis.

      • Place the inserts into a 12-well plate containing 1.2 mL of fresh HBSS in the basolateral (receiver) compartment.

      • Incubate the plate at 37°C with gentle shaking (50 rpm).

      • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Permeability (for efflux studies):

      • Add the test compound solution to the basolateral compartment and fresh HBSS to the apical compartment.

      • Collect samples from the apical compartment at the same time points.

  • Monolayer Integrity Test:

    • After the permeability experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer Yellow.

    • Add LY solution to the apical compartment and incubate for 1 hour.

    • Measure the concentration of LY in the basolateral compartment. A low Papp value for LY indicates a tight monolayer.

  • Sample Analysis:

    • Analyze the concentration of this compound and its potential metabolites in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux of the compound across the monolayer.

        • A is the surface area of the filter membrane.

        • C0 is the initial concentration of the compound in the donor compartment.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavone, a type of flavonoid, found in various medicinal plants such as Salvia plebeia and Athrixia phylicoides.[1][2] This compound and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including anti-inflammatory and antioxidant effects.[3] Accurate and reliable quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and formulation development.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry. Additionally, an overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity is discussed.

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below.

MethodPrincipleThroughputSpecificitySensitivity
HPLC-DAD Chromatographic separation based on polarity, followed by detection using UV-Vis absorbance.MediumHighHigh
UV-Vis Spectrophotometry Measurement of light absorption by the molecule at a specific wavelength after complexation with a reagent.HighLow to MediumMedium
LC-MS Chromatographic separation coupled with mass-based detection, providing high selectivity and structural information.MediumVery HighVery High

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the accurate quantification of this compound.[1][3] The method described below has been validated for the analysis of this compound in Salvia plebeia extract.[1]

Quantitative Data Summary
ParameterValue
Linearity Range 6.25 - 100 µg/mL[1]
Correlation Coefficient (r²) 1.0000[1]
Limit of Detection (LOD) 3.60 µg/mL[1]
Limit of Quantification (LOQ) 10.90 µg/mL[1]
Accuracy (Recovery) 96.2 - 101.4%[1]
Precision (RSD) ≤ 0.27%[1]
Experimental Protocol

1. Sample Preparation:

  • Plant Material: Grind dried plant material (e.g., leaves of Salvia plebeia) into a fine powder.[1]

  • Extraction: Extract the powdered material with a suitable solvent. For Salvia plebeia, an aqueous extraction at 85°C for 8 hours has been reported.[1] The resulting extract is then filtered and dried (e.g., using a spray dryer).[1]

  • Sample Solution: Dissolve a known amount of the dried extract in methanol (e.g., 70 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1]

2. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL).[1]

3. HPLC-DAD Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II Quat Pump or equivalent[1]
Column INNO C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Acetonitrile and 0.2% phosphoric acid in water (28:72, v/v) is a mobile phase used for similar flavonoids.[4] A gradient elution may be necessary for complex samples.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30°C
Detection Wavelength 345 nm[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow: HPLC-DAD Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Plant Material / Extract DissolveSample Dissolve in Methanol & Filter Sample->DissolveSample Standard This compound Standard DissolveStandard Prepare Stock & Working Solutions Standard->DissolveStandard HPLC HPLC System (C18 Column, Mobile Phase) DissolveSample->HPLC DissolveStandard->HPLC DAD Diode Array Detector (λ = 345 nm) HPLC->DAD Chromatogram Obtain Chromatograms DAD->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Standards Quantification Quantify Analyte in Sample Chromatogram->Quantification Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-DAD.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry offers a simpler and higher-throughput alternative for the quantification of total flavonoids, which can be adapted for this compound. This method often involves the formation of a colored complex with aluminum chloride.[5][6]

Experimental Protocol

1. Sample and Standard Preparation:

  • Sample Solution: Prepare an extract of the plant material as described in the HPLC section. Dilute the extract with 50% ethanol to a suitable concentration.[7]

  • Standard Solution: Prepare a stock solution of this compound in methanol or ethanol. Prepare a series of working standards by diluting the stock solution.

2. Colorimetric Reaction:

  • Pipette 1.0 mL of the sample or standard solution into a test tube.

  • Add 4.0 mL of distilled water.[6]

  • Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and mix well.[8]

  • After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and mix.[8]

  • After another 6 minutes, add 2.0 mL of 1 M sodium hydroxide (NaOH) solution.[6]

  • Immediately bring the final volume to 10 mL with distilled water and mix thoroughly.

3. Spectrophotometric Measurement:

  • Allow the solution to stand for 15-30 minutes at room temperature for color development.[5]

  • Measure the absorbance of the solution at 510 nm against a blank (prepared in the same manner without the sample or standard).[6][8]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve. The results are often expressed as quercetin or rutin equivalents if a pure standard of this compound is not used.[6]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow Prep Prepare Sample and Standard Solutions Reaction Add Reagents: 1. Distilled Water 2. NaNO₂ 3. AlCl₃ 4. NaOH Prep->Reaction Incubation Incubate for Color Development Reaction->Incubation Measurement Measure Absorbance at 510 nm Incubation->Measurement Analysis Construct Calibration Curve and Quantify Measurement->Analysis

Caption: General workflow for flavonoid quantification using UV-Vis spectrophotometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly complex matrices or when very low detection limits are required, LC-MS is the method of choice. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

Methodological Considerations
  • Ionization: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes. For this compound, the deprotonated molecule [M-H]⁻ is observed in negative mode at an m/z of approximately 463.088.[9] The protonated molecule [M+H]⁺ can be observed in positive mode at an m/z of approximately 465.102.[9]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) can be employed. The precursor ion (e.g., m/z 463) is isolated and fragmented to produce characteristic product ions, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective quantification.[10]

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. High-resolution mass spectrometry provides accurate mass measurements, which further aids in the confirmation of the elemental composition.[3]

Logical Relationship: From HPLC to LC-MS/MS

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry HPLC HPLC Separation (Separates compounds in the mixture) ESI Electrospray Ionization (Generates charged molecules) HPLC->ESI MS1 MS1 Analysis (Detects precursor ion, e.g., [M-H]⁻) ESI->MS1 Fragmentation Collision-Induced Dissociation (Fragments precursor ion) MS1->Fragmentation MS2 MS2 Analysis (Detects product ions) Fragmentation->MS2 Quantification Selective & Sensitive Quantification (SRM/MRM) MS2->Quantification

Caption: The logical progression from chromatographic separation to mass spectrometric detection and quantification.

Concluding Remarks

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and specificity, and the available instrumentation. For routine quality control, HPLC-DAD provides a reliable and accurate method. UV-Vis spectrophotometry is a suitable alternative for high-throughput screening or for the estimation of total flavonoid content. For challenging analytical problems requiring the highest level of sensitivity and specificity, LC-MS/MS is the recommended technique. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important bioactive compound.

References

Application Note: HPLC-UV Analysis of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet (UV) detector for the quantitative analysis of 6-Hydroxyluteolin 7-glucoside. This method is applicable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The protocol described herein provides a robust and reliable approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, such as Salvia plebeia.[1] It belongs to the flavone subclass of flavonoids and possesses noteworthy biological activities, including anti-inflammatory and antioxidant effects.[2] Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoid glycosides due to its sensitivity, specificity, and reproducibility.[3][4][5] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV system.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is recommended. A specific example is an INNO C18 column (25 cm x 4.6 mm, 5 µm particle size).[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Acetic acid (analytical grade)[1]

    • Dimethyl sulfoxide (DMSO) for stock solutions if necessary[6][7]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column INNO C18 (25 cm x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with Acetonitrile and Water with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
UV Detection 345 nm[1]
Run Time Approximately 25 minutes

Note: The mobile phase gradient should be optimized based on the specific HPLC system and column used to achieve the best separation. A retention time of approximately 20.8 minutes was observed under these conditions.[1]

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 0.00625 - 0.1 mg/mL).[1]

Preparation of Sample Solutions

The following is an example protocol for the extraction of this compound from a plant powder (e.g., Salvia plebeia).

  • Accurately weigh a suitable amount of the powdered sample (e.g., 70 mg) and transfer it to a centrifuge tube.[1]

  • Add a known volume of methanol (e.g., 1 mL) to the tube.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation Summary

The described HPLC-UV method has been validated for its performance characteristics. The following table summarizes the key validation parameters.

Validation ParameterResult
Linearity (r²) ≥ 0.999[1][8]
Concentration Range 0.00625 - 0.1 mg/mL[1]
Limit of Detection (LOD) 3.60 µg/mL[1]
Limit of Quantification (LOQ) 10.90 µg/mL[1]
Accuracy (Recovery) 96.2 - 101.4%[1]
Precision (RSD) ≤ 0.27%[1]

Results and Discussion

A representative chromatogram should show a well-resolved peak for this compound at the specified retention time. The UV spectrum of the peak should correspond to that of the reference standard, with a maximum absorption at approximately 345 nm.[1] The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.00625 - 0.1 mg/mL) HPLC_System HPLC-UV System (C18 Column, UV @ 345 nm) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Standard Concentrations & Peak Areas Sample_Prep Sample Preparation (e.g., Plant Extract) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Quantitative Analysis of 6-Hydroxyluteolin 7-glucoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of 6-Hydroxyluteolin 7-glucoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed to offer high sensitivity and selectivity, crucial for the accurate assessment of this flavonoid glycoside in complex matrices. This document outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and presentation.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, such as Salvia plebeia. Flavonoids are a broad class of plant secondary metabolites with a range of reported biological activities, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of these compounds is essential for quality control of herbal products, pharmacokinetic studies, and drug discovery and development. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of compounds like this compound in complex biological samples.

Experimental Protocol

Sample Preparation (from Plant Material)

A robust sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure for the extraction of this compound from dried plant leaves.

  • Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[1]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column.

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoid glycosides.[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramping up to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Mass Spectrometry

The mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is generally more sensitive for flavonoids.

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound is m/z 463.1. The primary fragment ion corresponds to the aglycone after the loss of the glucose moiety (162 Da), which is m/z 301.0. A secondary transition can also be monitored for confirmation.

  • Collision Energy (CE): The collision energy should be optimized for the specific instrument. A starting point for optimization for flavonoid glycosides is typically in the range of 15-35 eV.

Data Analysis and Quantification

Quantitative analysis is performed using an external calibration curve with an internal standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as Puerarin or Isoquercitrin, should be used to correct for variations in sample preparation and instrument response.

  • Calibration Curve: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: The concentration of this compound in the samples is calculated using the linear regression equation from the calibration curve.

Data Presentation

The quantitative data should be summarized in clear and well-structured tables.

Table 1: LC-MS/MS Parameters for this compound and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)463.1301.0100Optimize (e.g., 25)
This compound (Qualifier)463.1151.0100Optimize (e.g., 35)
Isoquercitrin (IS)463.1301.0100Optimize (e.g., 25)

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,523,4560.052
10155,6781,509,8760.103
50780,9871,515,6780.515
1001,567,8901,520,9871.031
5007,890,1231,518,7655.195

Table 3: Quantitative Results for Example Samples

Sample IDAnalyte AreaIS AreaArea RatioCalculated Concentration (ng/mL)
Sample 1456,7891,512,3450.30229.3
Sample 2876,5431,521,9870.57655.8
Sample 31,234,5671,517,8900.81378.8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS protocol for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing grinding Grinding of Plant Material extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Internal Standard) peak_integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for the Extraction and Purification of 6-Hydroxyluteolin 7-glucoside from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton.[1] This compound and its derivatives are found in various plant species, notably within the Lamiaceae and Asteraceae families.[2] Identified sources include Salvia plebeia, Athrixia phylicoides (South African bush tea), Salvia officinalis (common sage), Origanum majorana (marjoram), Rosmarinus officinalis (rosemary), and Tanacetum species.[2]

Pharmacological studies have highlighted the anti-inflammatory and antioxidant properties of this compound, making it a compound of interest for therapeutic applications.[2] Its anti-inflammatory effects are attributed, in part, to the modulation of pro-inflammatory cytokine secretion.[2] These biological activities underscore the importance of efficient and robust methods for its extraction and purification to facilitate further research and drug development.

This document provides detailed protocols for the extraction and purification of this compound from plant sources, focusing on methods established for Salvia plebeia, a plant known to contain high concentrations of this flavonoid.[3]

Data Presentation: Quantitative Overview

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds.

Table 1: Extraction Yield of this compound from Salvia plebeia

Extraction MethodPlant PartSolventYield of this compound (mg/g of extract)Overall Extraction Yield (%)Reference
Ethanolic ExtractionAerial PartsEthanol100.63Not Reported[3]
Methanolic ExtractionWhole PlantMethanol108.74 ± 0.95Not Reported[4]
Hot Water ExtractionDried LeavesWater (85°C)Not Reported~34[5]

Table 2: HPLC-DAD Parameters for Quantification of this compound

ParameterValueReference
HPLC SystemAgilent 1260 Infinity II[5]
ColumnINNO C18 (25 cm × 4.6 mm, 5 µm)[5]
Mobile Phase A0.5% Acetic Acid in Water[5]
Mobile Phase BAcetonitrile (ACN)[5]
Gradient Elution0 min: 5% B; 0-20 min: 5-25% B; 20-45 min: 25-50% B; 45-55 min: 50-90% B; 55-65 min: 90-5% B; 65-70 min: 5% B[5]
Flow Rate1.0 mL/min[5]
Injection Volume10 µL[5]
Detection Wavelength345 nm[5]
Retention Time20.8 min[5]
Linearity Range0.00625 - 0.1 mg/mL (r² = 1.0000)[5]
Limit of Detection (LOD)3.60 µg/mL[5]
Limit of Quantification (LOQ)10.90 µg/mL[5]
Accuracy96.2 - 101.4%[5]
Precision (RSD)≤ 0.27%[5]

Experimental Workflow and Methodologies

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Salvia plebeia) extraction Solvent Extraction (Ethanol or Hot Water) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) crude_extract->partitioning bioactive_fraction Bioactive Fraction (e.g., EtOAc or n-BuOH) partitioning->bioactive_fraction silica_gel Silica Gel Column Chromatography bioactive_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC (Optional Final Polishing) sephadex->hplc pure_compound Pure 6-Hydroxyluteolin 7-glucoside hplc->pure_compound analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis G cluster_pathway Anti-inflammatory Action of this compound inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage (e.g., THP-1 cells) inflammatory_stimulus->macrophage signaling_pathways Intracellular Signaling Pathways (e.g., NF-κB) macrophage->signaling_pathways cytokine_production Pro-inflammatory Cytokine Gene Expression signaling_pathways->cytokine_production cytokine_release Release of TNF-α, IL-1β, IL-6 cytokine_production->cytokine_release compound 6-Hydroxyluteolin 7-glucoside compound->inhibition_node inhibition_node->cytokine_release

References

Application Notes and Protocols for 6-Hydroxyluteolin 7-glucoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by its anti-inflammatory, antioxidant, and potential anti-cancer properties.[1] Structurally similar to the more extensively studied Luteolin-7-O-glucoside, it is a subject of growing interest in pharmacological research. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological activities and elucidating its mechanisms of action. Given the limited direct experimental data for this compound, some information herein is extrapolated from studies on the closely related and structurally similar Luteolin-7-O-glucoside. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₁₂[1]
Molecular Weight464.38 g/mol [1]
AppearancePale yellow powder
SolubilitySoluble in DMSO, methanol, and ethanol

Data Presentation: In Vitro Biological Activities

The following tables summarize quantitative data on the biological effects of this compound and the closely related Luteolin-7-O-glucoside. This information can serve as a starting point for experimental design.

Table 1: Anti-inflammatory Activity of Luteolin-7-O-glucoside in LPS-stimulated RAW 264.7 Macrophages

ParameterIC₅₀ Value (µM)Cell LineAssayReference
Nitric Oxide (NO) Production22.7RAW 264.7Griess Assay[2]
Prostaglandin E₂ (PGE₂) Production15.0RAW 264.7ELISA[2]

Table 2: Cytotoxicity of Luteolin-7-O-glucoside

Cell LineIC₅₀ Value (µg/mL)Incubation TimeAssayReference
MCF-7 (Breast Cancer)3.98Not SpecifiedMTT Assay[3]
HepG2 (Liver Cancer)>200 µM (approx. 92.8 µg/mL)24 hoursATP-based viability assay[4]

Table 3: Effects of Luteolin-7-O-glucoside on Apoptosis and Related Markers

EffectConcentrationCell LineAssayReference
G2/M Phase Cell Cycle Arrest50, 100, 200 µMHepG2Flow Cytometry (PI Staining)[5][6]
Induction of Apoptosis50, 100, 200 µMHepG2Hoechst 33342/TUNEL Staining[5]
Increased ROS Generation50, 100, 200 µMHepG2DCF-DA Staining[5][7]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.

Materials:

  • Cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

Principle: This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, LPS only, compound only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways upon treatment with this compound.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and treat with this compound, with or without an inflammatory stimulus (e.g., LPS or TNF-α), for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Visualizations

This compound, similar to other luteolin glucosides, is known to modulate key inflammatory and cell survival pathways.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates transcription Nucleus Nucleus Flavonoid 6-Hydroxyluteolin 7-glucoside Flavonoid->IKK Flavonoid->NFkB_nucleus inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway.

G Stimulus Stress / Cytokines MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Response Inflammation Apoptosis ... TranscriptionFactors->Response Flavonoid 6-Hydroxyluteolin 7-glucoside Flavonoid->p38 inhibits phosphorylation Flavonoid->JNK inhibits phosphorylation

Caption: Modulation of MAPK signaling pathways.

G start Seed Cells in 96-well plate overnight Incubate Overnight start->overnight treat Treat with 6-Hydroxyluteolin 7-glucoside overnight->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data read->analyze

Caption: Experimental workflow for the MTT assay.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its molecular formula is C21H20O12.[1] This compound is found in various plants, including the South African herbal tea Athrixia phylicoides, from which it has been isolated as a major antioxidant compound.[1][2] Flavonoids are well-recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. The antioxidant capacity of this compound makes it a compound of interest for its potential therapeutic applications in conditions associated with oxidative stress.

This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, guidance on data presentation, and an overview of the potential signaling pathways involved in its antioxidant mechanism.

Data Presentation

The antioxidant activity of this compound can be quantified using various assays. The results are typically expressed as the concentration required for 50% inhibition (IC50) for radical scavenging assays, or in terms of equivalence to a standard antioxidant like Trolox or a ferrous sulfate solution for reduction potential assays.

Table 1: In Vitro Antioxidant Activity of Luteolin Glycosides

AssayCompoundResultUnit
DPPH Radical ScavengingLuteolin 7-O-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside*0.188mg/mL
FRAPLuteolin-7-O-glucosideData reported but specific value not available in abstractµM FeSO₄/g
ORACLuteolin-7-O-glucoside8804.19 ± 409.99µmol of Trolox/g

*Note: The DPPH IC50 value is for a structurally related luteolin glycoside and serves as an estimate.[3] FRAP and ORAC data are for Luteolin-7-O-glucoside.[1]

Experimental Protocols

A comprehensive assessment of antioxidant activity should involve multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • This compound

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a range of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test compound or positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test sample or standard.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Determine the FRAP value of the sample from the standard curve and express the results as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in culture medium containing 25 µM DCFH-DA.

    • Incubate at 37°C for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM AAPH solution to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_results Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DCFH_DA DCFH-DA Staining Serial_Dilutions->DCFH_DA Co-incubation DPPH DPPH Assay (Abs @ 517nm) Serial_Dilutions->DPPH ABTS ABTS Assay (Abs @ 734nm) Serial_Dilutions->ABTS FRAP FRAP Assay (Abs @ 593nm) Serial_Dilutions->FRAP DPPH_Reagent DPPH Reagent (0.1 mM in Methanol) DPPH_Reagent->DPPH ABTS_Reagent ABTS•+ Reagent (Abs @ 734nm = 0.7) ABTS_Reagent->ABTS FRAP_Reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3) FRAP_Reagent->FRAP Cells Cultured HepG2 Cells Cells->DCFH_DA AAPH AAPH (Radical Initiator) DCFH_DA->AAPH Add after sample incubation CAA CAA Assay (Fluorescence Measurement) AAPH->CAA IC50 IC50 Calculation (% Inhibition vs. Concentration) DPPH->IC50 ABTS->IC50 FRAP_Value FRAP Value Calculation (Comparison to Standard Curve) FRAP->FRAP_Value CAA_Value CAA Value Calculation (Area Under Curve) CAA->CAA_Value G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoid 6-Hydroxyluteolin 7-glucoside Nrf2_Keap1 Nrf2-Keap1 Complex Flavonoid->Nrf2_Keap1 Dissociation p62 p62 Flavonoid->p62 PKC PKC Flavonoid->PKC MAPK MAPK Flavonoid->MAPK Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation p62->Keap1 Inhibits PKC->Nrf2 Phosphorylates MAPK->Nrf2 Activates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds

References

Application of 6-Hydroxyluteolin 7-glucoside in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid glycoside found in various medicinal plants. Flavonoids are a class of natural compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, focusing on its potential as a modulator of key enzymatic pathways relevant to various diseases. These protocols are intended to guide researchers in the preliminary assessment of this compound's inhibitory efficacy and to provide a framework for further investigation into its mechanism of action.

Enzyme Inhibitory Activities of this compound and its Aglycone

The inhibitory potential of this compound and its aglycone, 6-Hydroxyluteolin, has been evaluated against several key enzymes. The following table summarizes the available quantitative data.

CompoundTarget EnzymeIC50 Value
6-Hydroxyluteolin 7-O-β-D-glucopyranosideα-Glucosidase300 µM[1]
6-Hydroxyluteolin (Aglycone)Glycogen Phosphorylase b11.6 µM[1]
Luteolin-7-glucuronide (related metabolite)Xanthine Oxidase26.15 µM[2]
Hypolaetin-7-O-β-d-glucopyranoside (related compound)TyrosinaseActivity reported, specific IC50 not determined[3]

Signaling Pathways and Experimental Workflows

To visualize the context of these enzyme inhibition assays, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare 6-Hydroxyluteolin 7-glucoside Stock Solution incubation Incubate Enzyme with This compound compound_prep->incubation enzyme_prep Prepare Enzyme Stock Solution enzyme_prep->incubation substrate_prep Prepare Substrate Stock Solution reaction Initiate Reaction with Substrate substrate_prep->reaction incubation->reaction measurement Measure Product Formation (Spectrophotometry) reaction->measurement inhibition_calc Calculate Percent Inhibition measurement->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

General workflow for an enzyme inhibition assay.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Release of Glucose Blood_Glucose Increased Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose Inhibitor This compound Inhibitor->Alpha_Glucosidase Inhibition tyrosinase_pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation DOPA->Tyrosinase Melanin Melanin Synthesis (Hyperpigmentation) Dopaquinone->Melanin Inhibitor This compound Inhibitor->Tyrosinase Inhibition xanthine_oxidase_pathway Purines Purine Catabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Xanthine_Oxidase->Xanthine Uric_Acid Uric Acid (Hyperuricemia, Gout) Xanthine_Oxidase->Uric_Acid Inhibitor This compound Inhibitor->Xanthine_Oxidase Inhibition

References

6-Hydroxyluteolin 7-glucoside as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid glycoside found in various medicinal plants, including Salvia plebeia and Athrixia phylicoides.[1][2] As a derivative of luteolin, it exhibits significant biological activities, most notably anti-inflammatory and antioxidant properties.[1][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical and biological research. Its well-defined chemical structure and high purity make it an ideal standard for quantification, impurity profiling, and in vitro bioactivity studies.

Physicochemical Properties and Handling

This compound is a yellow to orange solid compound.[4] For optimal stability, it should be stored at 4°C and protected from light.[4] Stock solutions can be prepared in solvents such as DMSO, methanol, or ethanol.[5][6] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] It is advisable to prepare and use solutions on the same day to ensure accuracy in experiments.[5]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₂[1][7]
Molecular Weight 464.38 g/mol [1]
CAS Number 54300-65-1[1]
Appearance Solid, Yellow to orange[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. Slightly soluble in water.[5][6][8][9]
Storage (Solid) 4°C, protect from light[4]
Storage (Solution) -20°C for up to 1 month; -80°C for up to 6 months (protect from light)[4]

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound is frequently used as a reference standard for the identification and quantification of this compound in plant extracts and herbal formulations. A validated HPLC-DAD method provides a reliable approach for quality control and standardization.[2]

HPLC Method Validation Parameters
ParameterValueSource
Column C18 reverse-phase (e.g., INNO C18)[2]
Mobile Phase Gradient elution with acetonitrile and 1% acetic acid in water[10]
Flow Rate 0.6 mL/min[10]
Detection Wavelength 345 nm[2]
Linearity Range 0.00625 - 0.1 mg/mL (r² = 1.0000)[2]
Limit of Detection (LOD) 3.60 µg/mL[2]
Limit of Quantification (LOQ) 10.90 µg/mL[2]
Accuracy (Recovery) 96.2 - 101.4%[2]
Precision (RSD) ≤ 0.27%[2]
Experimental Protocol: HPLC Quantification
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.[2]

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.00625 to 0.1 mg/mL by diluting with methanol.[2]

  • Sample Preparation:

    • For plant extracts, dissolve a known amount of the extract in methanol (e.g., 70 mg/mL for Salvia plebeia powder) and filter through a 0.45-µm syringe filter.[2]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and 1% acetic acid in water (Solvent B).

    • Flow Rate: 0.6 mL/min.[10]

    • Detection: Monitor at 345 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and identify the peak for this compound by comparing the retention time and UV spectrum with the reference standard.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (1 mg/mL in Methanol) Working_Standards Working Standards (0.00625-0.1 mg/mL) Standard->Working_Standards Dilution Sample Plant Extract (Dissolved in Methanol) Filtered_Sample Filtered Sample (0.45 µm filter) Sample->Filtered_Sample HPLC HPLC System (C18 Column, DAD) Working_Standards->HPLC Inject Filtered_Sample->HPLC Inject Calibration_Curve Calibration Curve (Peak Area vs. Conc.) HPLC->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Application 2: In Vitro Antioxidant Activity Assessment

This compound is a potent antioxidant.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate its radical scavenging activity, where the reference standard is crucial for establishing a dose-response relationship and calculating the IC₅₀ value.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format.[11]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a light-protected container at 4°C. Prepare fresh before use.[11]

    • Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.[11]

    • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic acid or Trolox.

  • Assay Procedure:

    • Add 100 µL of each working solution concentration (test compound and positive control) to separate wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the negative control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM in Methanol) Test_Compound This compound (Serial Dilutions) Control Positive Control (e.g., Ascorbic Acid) Plate Add 100 µL Test Compound/ Control to wells Add_DPPH Add 100 µL DPPH Solution to all wells Plate->Add_DPPH Incubate Incubate 30 min in the dark Add_DPPH->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Read_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Application 3: In Vitro Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell models like THP-1 macrophages.[1][5]

Experimental Protocol: Anti-inflammatory Assay in THP-1 Macrophages
  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.

    • To differentiate monocytes into macrophages, seed THP-1 cells (e.g., 1 x 10⁵ cells/mL) in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6][9]

    • After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Treatment and Stimulation:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Pre-treat the differentiated THP-1 macrophages with the different concentrations of this compound for 2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.[12]

  • Cytokine Measurement (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated control.

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Compound 6-Hydroxyluteolin 7-glucoside Compound->NFkB_pathway Inhibits

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Application 4: Intestinal Permeability Studies using Caco-2 Cells

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal absorption of compounds.[2] Using this compound as a reference standard allows for the determination of its apparent permeability coefficient (Papp), providing insights into its potential oral bioavailability.

Experimental Protocol: Caco-2 Permeability Assay
  • Caco-2 Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., MEM) supplemented with 10% FBS and 1% non-essential amino acids.[2]

    • Seed the cells at a density of approximately 8 x 10⁴ cells/cm² onto Transwell inserts (e.g., 12-well format) and culture for 19-21 days to allow for differentiation and formation of a confluent monolayer.[2]

  • Monolayer Integrity Test:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a TEER meter. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity.[1]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add a solution of this compound (e.g., 100 µM) in HBSS to the apical (upper) chamber.[1]

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis and Papp Calculation:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 19-21 days to form monolayer Seed_Cells->Differentiate Measure_TEER Measure TEER (>300 Ω·cm²) Differentiate->Measure_TEER Add_Compound Add this compound to Apical side Measure_TEER->Add_Compound Incubate_Sample Incubate at 37°C and collect samples from Basolateral side at time points Add_Compound->Incubate_Sample Analyze_Conc Analyze compound concentration (HPLC or LC-MS) Incubate_Sample->Analyze_Conc Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Conc->Calculate_Papp

Caption: Workflow for the Caco-2 cell intestinal permeability assay.

Conclusion

This compound serves as an essential reference standard for the accurate quantification and biological evaluation of this flavonoid. The protocols outlined in this document provide researchers with robust methodologies for its application in analytical chemistry, antioxidant capacity screening, and in vitro studies of anti-inflammatory activity and intestinal permeability. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating further research and development in the fields of natural products and pharmacology.

References

Application Notes: A Research Model for 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 6-Hydroxyluteolin 7-glucoside Synonyms: Nepitrin, Eupafolin-7-glucoside Chemical Class: Flavonoid Glycoside

Introduction

This compound, also known as Nepitrin, is a naturally occurring flavonoid glycoside. It is the 7-O-glucoside of Nepetin (also known as 6-Methoxyluteolin or Eupafolin).[1][2] Flavonoids are a large class of polyphenolic compounds found in various plants and are recognized for their potential health benefits. Nepetin, the aglycone of this compound, has demonstrated significant biological activities, including potent anti-inflammatory and antioxidant effects.[2][3][4] Specifically, Nepetin has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 and to suppress the NF-κB and MAPK signaling pathways.[3]

Given the established bioactivity of its aglycone, this compound is a compelling candidate for further investigation. The glycosidic moiety can significantly influence the bioavailability, solubility, and metabolic fate of the parent flavonoid, making it crucial to study the compound in its natural form. This document outlines a comprehensive research model for the systematic evaluation of this compound, providing detailed protocols for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, along with its underlying mechanisms of action.

Proposed Research Model Workflow

The proposed research model follows a tiered approach, beginning with fundamental antioxidant screening and progressing to cell-based functional assays and in-depth mechanistic studies. This workflow allows for a thorough characterization of the compound's bioactivity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Bioassays cluster_2 Phase 3: Mechanistic Studies A DPPH & ABTS Assays (Radical Scavenging) B Cellular Antioxidant Assay (CAA) A->B Confirms cellular uptake & activity C Anti-Inflammatory Assays (e.g., NO Production in Macrophages) B->C Proceed if active & non-toxic D Cytotoxicity Screening (MTT Assay in Cancer & Normal Cells) F Cytokine Expression (qPCR) C->F Quantify inflammatory response E Apoptosis Analysis (Annexin V/PI Staining) D->E Investigate if cytotoxic G Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) F->G Elucidate mechanism

Caption: Proposed experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[5] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant. This color change is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.[5][6]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a light-protected container.[6][7]

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare a positive control, such as Ascorbic Acid or Trolox, at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution or control.

    • Add 150 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and DPPH solution.[5]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100[5]

    • Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Scavenging Activity
Control (DPPH only)0.850 ± 0.0210%
10.815 ± 0.0184.1%
100.642 ± 0.02524.5%
250.431 ± 0.01549.3%
500.215 ± 0.01174.7%
1000.108 ± 0.00987.3%
Ascorbic Acid (25 µg/mL) 0.155 ± 0.012 81.8%
Protocol 2: Cell-Based Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[8] The cell-permeable probe DCFH-DA is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like ABAP, DCFH is oxidized to the highly fluorescent DCF. Antioxidants present in the cell inhibit this oxidation, reducing the fluorescence signal.[9][10]

G DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) Esterases Cellular Esterases DCFH_DA->Esterases Enters Cell Cell Cell Membrane DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ABAP ABAP (Radical Initiator) ROS Peroxyl Radicals (ROS) ABAP->ROS Generates ROS->DCFH Antioxidant This compound (Antioxidant) Antioxidant->ROS Scavenges G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 MAPK Cascade cluster_2 Cellular Response LPS LPS MEK MEK1/2 LPS->MEK Activates pMEK p-MEK1/2 MEK->pMEK Phosphorylation ERK ERK1/2 pERK p-ERK1/2 ERK->pERK Phosphorylation pMEK->ERK Transcription Transcription Factors (e.g., AP-1) pERK->Transcription Response Pro-inflammatory Gene Expression (Cytokines, iNOS) Transcription->Response Inhibitor This compound Inhibitor->MEK Inhibits? Inhibitor->ERK Inhibits?

References

commercial suppliers of 6-Hydroxyluteolin 7-glucoside for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Hydroxyluteolin 7-glucoside in scientific research. This flavone, a glycoside of 6-hydroxyluteolin, is a subject of growing interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects.

Commercial Suppliers

This compound is available for research purposes from various commercial suppliers. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. When selecting a supplier, consider factors such as purity confirmation (e.g., by NMR), available product sizes, and whether the product is intended for research use only.

Table 1: Commercial Suppliers of this compound

SupplierCatalog Number (Example)PurityAvailable SizesNotes
MedchemExpressHY-N2447>98%1 mg, 5 mg, 10 mg, 50 mgFor research use only. Do not sell to patients.[1]
BioCrickBCN2447High Purity (Confirmed by NMR)5 mg, 10 mg, 20 mg and more-
Biorbytorb129748197.31%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 1 ml x 10 mM (in DMSO)For research use only.[2]
ChemFacesCFN99931>98%5mg, 10mg, 20mg and moreProvides solvent format for intended use in signaling inhibitors, biological or pharmacological activities.[3]
TargetMolT176599.84%Inquire-
AbMole BioScienceM3452>98%1 mg, 5 mg, 10 mg, 50 mgFor research use only. Not for human use.[4]
BenchchemB1649358InquireInquireFor research use only. Not for human or veterinary use.[5]
Sigma-AldrichTA9H93ED706C99.84%Inquire-

Application Notes

This compound has demonstrated significant potential in several areas of pharmacological research, primarily focusing on its anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity

This compound and its aglycone form have been shown to modulate key inflammatory pathways. Research indicates that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] The mechanism of action is believed to involve the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7][8]

Antioxidant Activity

As a flavonoid, this compound possesses potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.[8] Its antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-6, and IL-10

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement).

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the supernatant at different time points to measure cytokine release (e.g., 3 and 24 hours for TNF-α, 12 hours for IL-6, and 48 hours for IL-10).[2] Quantify the levels of TNF-α, IL-6, and IL-10 using specific ELISA kits as per the manufacturer's protocols.[2]

  • Cell Viability: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Table 2: Example Quantitative Data for Anti-Inflammatory Effects of a Related Compound (Luteolin-7-O-glucoside) in LPS-stimulated RAW 264.7 cells

ParameterConcentrationResult
NO Production50 µMSignificant inhibition
PGE2 Production50 µMSignificant inhibition
TNF-α Release (3h)1 µMReduced levels
IL-10 Release (24h)1 µMIncreased levels

Note: This data is for a structurally similar compound and serves as a reference. Researchers should generate their own data for this compound.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a method to determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.[5] This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound and the positive control (e.g., 10, 25, 50, 100, and 200 µg/mL).[5]

  • Assay:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of this compound, providing insights into its potential oral bioavailability.

Materials:

  • Caco-2 cells

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin solution

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture on Transwells: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (this compound) dissolved in HBSS to the apical (A) side of the monolayer.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • To assess active efflux, perform the transport study in the reverse direction (B to A) as well.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound based on current research.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Compound 6-Hydroxyluteolin 7-glucoside Compound->IKK Compound->NFkB Inhibits Translocation

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_analysis Analysis start Start: RAW 264.7 Cell Culture seed Seed cells in 96-well plates start->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for specified time stimulate->incubate no_assay Griess Assay (NO measurement) incubate->no_assay elisa_assay ELISA (TNF-α, IL-6, IL-10) incubate->elisa_assay viability_assay MTT/WST-1 Assay (Cell Viability) incubate->viability_assay end End: Data Interpretation no_assay->end elisa_assay->end viability_assay->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

References

Troubleshooting & Optimization

Navigating the Nuances of 6-Hydroxyluteolin 7-glucoside Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside with significant research interest, is a critical factor for ensuring the reproducibility and accuracy of experimental results. This technical support center provides essential guidance on maintaining the integrity of this compound in various laboratory settings. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Common Stability Issues

IssuePotential CauseTroubleshooting Steps
Precipitation of the compound in a stock solution - Solvent has absorbed water (especially hygroscopic solvents like DMSO).- The concentration of the compound exceeds its solubility limit in the chosen solvent.- The storage temperature is too low for the solvent, causing it to freeze and the compound to precipitate.- Use fresh, anhydrous solvent for preparing solutions.- Gently warm the solution and use sonication to aid dissolution.- Consult solubility data and consider preparing a more dilute stock solution.- Check the freezing point of your solvent and adjust storage temperature accordingly.
Discoloration or change in appearance of the solution - Degradation of the compound due to exposure to light, elevated temperature, or reactive components in the solvent.- Oxidation of the compound.- Store solutions protected from light, preferably in amber vials.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions at or below the recommended temperature.- Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Inconsistent results in biological assays - Degradation of the compound in the stock solution or in the assay medium.- Interaction of the solvent with the experimental system.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Perform a stability check of the compound in the final assay buffer under the experimental conditions (time, temperature, pH).- Run appropriate solvent controls in all experiments to account for any effects of the solvent itself.
Appearance of unexpected peaks in HPLC analysis - Degradation of this compound into other products.- Conduct forced degradation studies to identify potential degradation products.- Compare the chromatogram of a freshly prepared standard to the stored solution to identify new peaks.- Adjust storage conditions (e.g., lower temperature, light protection) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for this compound. Methanol and ethanol are also suitable solvents, although the achievable concentration may be lower compared to DMSO. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is compatible with the cell or enzyme system being studied.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. For short-term storage, -20°C is acceptable. It is critical to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How does pH affect the stability of this compound?

A3: Flavonoids, in general, are more stable in acidic conditions compared to neutral or alkaline conditions. While specific quantitative data for this compound is limited, studies on similar flavonoid glycosides suggest that degradation increases as the pH becomes more alkaline. For experiments requiring physiological pH, it is advisable to prepare the solutions fresh and use them promptly.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids are known to be susceptible to photodegradation. It is essential to protect both the solid compound and its solutions from light exposure. All handling and storage should be done under subdued light conditions, and containers should be opaque or wrapped to block light.

Q5: How can I check the stability of my this compound solution?

A5: The most reliable method to assess the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. By comparing the chromatogram of a stored solution to that of a freshly prepared standard, you can quantify the remaining amount of the parent compound and detect the presence of any degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution in DMSO and ensuring its stability.

Protocol_1 cluster_prep Solution Preparation cluster_storage Storage weigh 1. Accurately weigh This compound in an amber vial. add_dmso 2. Add anhydrous DMSO to the desired concentration. weigh->add_dmso dissolve 3. Gently warm and sonicate until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot into single-use amber microcentrifuge tubes. dissolve->aliquot seal 5. Purge with inert gas (optional) and seal tightly. aliquot->seal store 6. Store at -80°C for long-term or -20°C for short-term. seal->store

Caption: Workflow for preparing and storing a stable stock solution.
Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Protocol_2 cluster_stress Apply Stress Conditions (in parallel) prep_sol Prepare solutions of This compound in the test solvent. acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_sol->acid Expose to base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_sol->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep_sol->oxidation Expose to thermal Thermal Stress (e.g., 80°C) prep_sol->thermal Expose to photo Photolytic Stress (UV/Vis light exposure) prep_sol->photo Expose to sample_collection Collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours). acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection hplc_analysis Analyze samples by a validated stability-indicating HPLC method. sample_collection->hplc_analysis data_analysis Quantify remaining parent compound and identify degradation products. hplc_analysis->data_analysis Protocol_3 cluster_hplc HPLC Parameters cluster_analysis Data Analysis column Column: C18 (e.g., 4.6 x 250 mm, 5 µm) mobile_phase Mobile Phase: Gradient of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., Acetonitrile) flow_rate Flow Rate: 1.0 mL/min detection Detection: UV-Vis Diode Array Detector (DAD) at the λmax of the compound (e.g., ~345 nm) injection_vol Injection Volume: 10-20 µL temp Column Temperature: 25-30°C peak_area Integrate peak area of This compound. calibration Quantify concentration using a standard calibration curve. peak_area->calibration degradation Calculate percent degradation relative to the initial time point. calibration->degradation

Technical Support Center: 6-Hydroxyluteolin 7-glucoside Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyluteolin 7-glucoside. The information is designed to address common challenges encountered during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields of this compound in my extract. What are the likely causes and how can I improve my yield?

A1: Low yields of this compound can stem from several factors. As a polar glycoside, its extraction is highly dependent on the appropriate choice of solvent and extraction conditions.[1]

  • Suboptimal Solvent Choice: The use of non-polar or weakly polar solvents will lead to poor solubility and low extraction efficiency. Glycosylated flavonoids, such as this compound, are most effectively extracted using polar solvents. Aqueous mixtures of ethanol or methanol are often successful.[1] For instance, a 60% (v/v) ethanol-water solution has been effectively used for the extraction of the structurally similar luteolin-7-O-glucoside.[2]

  • Inefficient Extraction Technique: Passive methods like maceration may not be sufficient for optimal extraction. More advanced techniques such as Ultrasound-Assisted Extraction (UAE) can significantly enhance yields by improving solvent penetration and reducing extraction time.[1][2]

  • Degradation of the Compound: Flavonoids can be sensitive to high temperatures and prolonged extraction times, which can lead to degradation.[1] It is crucial to optimize both temperature and duration to maximize recovery without causing degradation.

  • Inadequate Cell Wall Disruption: The plant material must be finely ground to ensure that the solvent can effectively penetrate the plant cells and extract the target compound.[1]

Q2: My final purified product contains significant impurities. How can I improve the purity of my this compound?

A2: The co-extraction of other plant constituents is a common issue. A multi-step purification strategy is often necessary to achieve high purity.

  • Initial Cleanup: For plant materials rich in fats and waxes, a pre-extraction step with a non-polar solvent like hexane can be beneficial.[1]

  • Chromatographic Techniques: A combination of different chromatographic methods is highly effective.

    • Silica Gel Column Chromatography: This is a useful initial step to separate compounds based on polarity. As this compound is polar, it will be retained on the column longer than less polar impurities.[2]

    • Sephadex LH-20 Chromatography: This technique separates molecules based on both size and polarity and is effective in removing other phenolic compounds.[2]

    • Countercurrent Chromatography (CCC): This is a powerful technique for separating complex mixtures. A two-phase solvent system, such as ethyl acetate-n-butanol-water, has been successfully used to isolate 6-Hydroxyluteolin 7-O-β-glucoside.[2]

    • Semi-Preparative Reversed-Phase HPLC: This is often used as a final polishing step to separate the target compound from any remaining, closely-related impurities, such as quercetagetin-7-O-β-glucoside.[2][3]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. If in solution, for instance in DMSO for biological assays, it is best to prepare fresh solutions. For short-term storage of a stock solution, it is advisable to keep it at -20°C or -80°C and protect it from light.[4] Repeated freeze-thaw cycles should be avoided.[4]

Data Presentation

The following table summarizes quantitative data from various extraction protocols for this compound and the closely related luteolin-7-O-glucoside.

Target CompoundPlant SourceExtraction MethodKey ParametersYield/Concentration
6-Hydroxyluteolin 7-O-glucoside Salvia plebeiaHot Water ExtractionSolvent: Water; Temperature: 85°C; Time: 8 hours108.74 ± 0.95 mg/g of extract
Luteolin-7-O-glucoside Olive LeavesUltrasound-Assisted Extraction (UAE)Solvent: 60% Ethanol; Temperature: 40°C; US Amplitude: 30%1.82 g/kg dry leaf
Luteolin-7-O-glucoside Olive LeavesPressurized Liquid ExtractionSolvent: 80% Ethanol; Temperature: 190°C; Leaf Moisture: 5%More efficient than dynamic maceration
Luteolin-7-O-glucoside Olive LeavesSoxhlet ExtractionSolvent: 60% (v/v) ethanol-water; Time: 4 hours1.32 g/kg

Experimental Protocols

Detailed Methodology for the Isolation of 6-Hydroxyluteolin-7-O-β-glucoside from Athrixia phylicoides

This protocol is based on a multi-step process involving solvent partitioning, countercurrent chromatography (CCC), and semi-preparative HPLC.[2][3]

1. Initial Extraction and Solvent Partitioning:

  • The plant material is first extracted with a suitable solvent, such as an aqueous ethanol or methanol solution, to create a crude extract.

  • This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps to remove a significant portion of impurities.

2. Countercurrent Chromatography (CCC):

  • The partitioned extract is then purified using High-Speed Countercurrent Chromatography (HSCCC).[2]

  • A suitable two-phase solvent system is selected. For 6-Hydroxyluteolin-7-O-β-glucoside, a system composed of ethyl acetate-n-butanol-water has been shown to be effective.[2]

  • The fractions are collected and analyzed (e.g., by HPLC) to identify those containing the target compound.

3. Semi-Preparative Reversed-Phase HPLC:

  • The fractions enriched with 6-Hydroxyluteolin-7-O-β-glucoside from the CCC step are pooled and further purified using semi-preparative reversed-phase HPLC.[2]

  • This final step is crucial for separating the target compound from minor, co-eluting compounds like quercetagetin-7-O-β-glucoside, yielding the pure compound.[2][3]

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Receptors Cytokine Receptors Pro-inflammatory Cytokines->Cytokine Receptors Binds JAK JAK Cytokine Receptors->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimerized) STAT->pSTAT Dimerizes Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates to Nucleus and Initiates 6-Hydroxyluteolin_7-glucoside 6-Hydroxyluteolin 7-glucoside 6-Hydroxyluteolin_7-glucoside->pSTAT Inhibits Nuclear Translocation Pro-inflammatory Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Gene Transcription->Pro-inflammatory Mediators Leads to Production of

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_purification Purification Cascade start Plant Material (e.g., Salvia plebeia) grinding Grinding to Fine Powder start->grinding extraction Solvent Extraction (e.g., Hot Water or aq. Ethanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Optional Cleanup) crude_extract->partitioning column_chrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->column_chrom ccc Countercurrent Chromatography (CCC) column_chrom->ccc hplc Semi-preparative Reversed-Phase HPLC ccc->hplc pure_compound Pure 6-Hydroxyluteolin 7-glucoside hplc->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Hydroxyluteolin 7-glucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor peak shape, specifically peak tailing?

Answer: Peak tailing is a common issue when analyzing flavonoids like this compound. The primary causes include:

  • Secondary Interactions: The hydroxyl groups on the flavonoid can interact with residual silanol groups on the C18 column's silica backbone. This is a very common cause of tailing for polar compounds.[1]

    • Solution: Add a small percentage of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to broadened and tailing peaks.[1]

    • Solution: Try diluting your sample or reducing the injection volume.[1]

  • Column Contamination: Residues from previous analyses can interfere with the separation.

    • Solution: Implement a robust column flushing procedure with a strong solvent after each analytical run.[1]

Question: My peaks are exhibiting fronting. What is the likely cause?

Answer: Peak fronting is often related to the sample solvent or column overload.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[1]

  • Severe Column Overload: While often associated with tailing, severe mass overload can also result in peak fronting.[1]

    • Solution: Reduce the injection volume or the concentration of the sample.[1]

Question: I'm observing inconsistent retention times for my analyte. What should I investigate?

Answer: Fluctuating retention times can compromise the reliability of your analysis. Key factors to check include:

  • Mobile Phase Instability: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter its composition and affect retention.

    • Solution: Ensure accurate and consistent mobile phase preparation and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can lead to shifts in retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature. Increasing the column temperature can also decrease the viscosity of the mobile phase, leading to sharper peaks.[1][2]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC pump, checking for leaks and ensuring a stable flow rate.[1]

  • Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.

    • Solution: Increase the column equilibration time before each injection.[1]

Question: How can I improve the resolution between this compound and other closely eluting peaks?

Answer: Achieving good resolution is critical for accurate quantification. Consider the following optimization strategies:

  • Adjusting the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving the separation of closely eluting compounds.[1]

  • Optimizing Column Temperature: Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C) as temperature can influence the separation selectivity.[1][2]

  • Modifying the Mobile Phase:

    • Gradient Optimization: If using a gradient, adjust the slope to provide more separation power in the region where your compound elutes.

    • Solvent Choice: While acetonitrile is common, methanol can offer different selectivity for flavonoids and may improve resolution in some cases.

Frequently Asked Questions (FAQs)

What is a typical starting HPLC method for this compound analysis?

A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a Diode Array Detector (DAD) at around 345 nm.[3]

What are the recommended sample preparation steps?

The sample containing this compound should be dissolved in a suitable solvent, typically methanol.[3] It is crucial to filter the sample through a 0.45-μm syringe filter before injection to remove any particulate matter that could clog the column.[3]

How can I confirm the identity of the this compound peak?

The most reliable method for peak identification is to run a standard of this compound under the same HPLC conditions and compare the retention time. Additionally, a DAD can be used to compare the UV spectrum of the peak in your sample to that of the standard.[3] For definitive identification, HPLC coupled with Mass Spectrometry (HPLC-MS) can be used to confirm the molecular weight of the compound.

Experimental Protocol and Data

Detailed Experimental Protocol

This protocol provides a validated method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[3]

    • Water (HPLC grade).

    • Formic acid or Acetic acid (analytical grade).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound by dissolving 1 mg of the standard in 1 mL of methanol.[3]

    • From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 0.00625 - 0.1 mg/mL).[3]

  • Sample Preparation:

    • Dissolve the sample extract in methanol.

    • Filter the solution through a 0.45-μm syringe filter.[3]

  • Chromatographic Conditions:

    • A gradient elution is typically used. A starting point could be a linear gradient from 10% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 345 nm.[3]

  • Analysis:

    • Inject the prepared standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated HPLC method for this compound.[3]

ParameterValue
Linearity Range0.00625 - 0.1 mg/mL
Correlation Coefficient (r²)1.0000
Limit of Detection (LOD)3.60 µg/mL
Limit of Quantification (LOQ)10.90 µg/mL
Accuracy (Recovery)96.2 - 101.4%
Precision (RSD)≤ 0.27%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (0.00625-0.1 mg/mL in MeOH) injection Inject Standards & Samples (10µL) prep_standard->injection prep_sample Prepare Sample (Dissolve in MeOH, Filter 0.45µm) prep_sample->injection prep_mobile Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) hplc_system HPLC System Setup (C18 Column, 30°C, 1 mL/min) prep_mobile->hplc_system equilibration Column Equilibration hplc_system->equilibration equilibration->injection detection DAD Detection at 345 nm injection->detection calibration Generate Calibration Curve detection->calibration identification Peak Identification (Retention Time & UV Spectra) detection->identification quantification Quantify Analyte calibration->quantification identification->quantification

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution Poor Resolution? retention_time->resolution No solution_retention Check Mobile Phase Prep Use Column Oven Check Pump Increase Equilibration Time retention_time->solution_retention Yes solution_resolution Lower Flow Rate Optimize Temperature Adjust Gradient resolution->solution_resolution Yes end Problem Resolved resolution->end No solution_tailing Add Acidic Modifier Reduce Concentration Flush Column tailing->solution_tailing solution_fronting Dissolve Sample in Mobile Phase Reduce Concentration fronting->solution_fronting solution_tailing->end solution_fronting->end solution_retention->end solution_resolution->end

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: 6-Hydroxyluteolin 7-glucoside Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 6-Hydroxyluteolin 7-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the chemical synthesis of this compound revolve around achieving regioselectivity. The 6-hydroxyluteolin aglycone possesses multiple hydroxyl groups with varying reactivity.[1][2] Selective glycosylation at the 7-OH position requires a multi-step process involving protection of other reactive hydroxyl groups (like 5-OH, 3'-OH, and 4'-OH) and subsequent deprotection, which can be complex and lead to lower overall yields.[3] Furthermore, the choice of glycosyl donor and reaction conditions significantly impacts the efficiency and outcome of the synthesis.[1][2]

Q2: Are there enzymatic or biotechnological approaches for the synthesis of this compound?

A2: Yes, enzymatic and whole-cell biocatalysis are promising alternatives to chemical synthesis.[4][5] These methods can offer high regioselectivity, avoiding the need for extensive protection and deprotection steps.[3] Glycosyltransferases (GTs) are enzymes that can catalyze the specific transfer of a sugar moiety to the flavonoid aglycone.[5][6] However, challenges in this approach include the availability and stability of the specific GTs, as well as the potential for low yields due to the poor water solubility of the aglycone.[7][8]

Q3: What are the common difficulties encountered during the purification of this compound?

A3: Purification of this compound, whether from a reaction mixture or a natural extract, can be challenging due to its polarity and the presence of structurally similar impurities.[9] Co-elution with other flavonoid glycosides is a common issue.[10] A multi-step purification strategy is often necessary, combining techniques like silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) or Countercurrent Chromatography (CCC) to achieve high purity.[9][10]

Q4: How does glycosylation at the 7-position affect the properties of 6-Hydroxyluteolin?

A4: Glycosylation at the 7-OH position significantly increases the water solubility and stability of the 6-hydroxyluteolin aglycone.[5][9] This modification can also influence its biological activity and bioavailability.[4][6] While the aglycone itself may have potent biological effects, the glycoside form can be considered a "pro-drug" that may be metabolized in vivo to release the active aglycone.[11]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low yield of glycosylated product - Inefficient glycosyl donor.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting material or product.- Experiment with different activated sugar donors (e.g., glycosyl bromides, trichloroacetimidates).- Optimize reaction parameters such as temperature, reaction time, and solvent polarity.[1]- Ensure anhydrous conditions and use of inert atmosphere if reagents are sensitive to moisture or air.[2]
Poor regioselectivity (glycosylation at multiple hydroxyl groups) - Similar reactivity of different hydroxyl groups on the aglycone.[1][2]- Incomplete protection of non-target hydroxyl groups.- Employ a robust protection group strategy for the 5, 3', and 4'-hydroxyl groups. Common protecting groups include benzyl or silyl ethers.- Consider enzymatic synthesis using a regioselective glycosyltransferase.[3][6]
Formation of byproducts - Side reactions of the aglycone or sugar donor.- Incomplete deprotection.- Carefully monitor the reaction progress using TLC or HPLC to minimize byproduct formation.- Optimize deprotection conditions (e.g., catalyst, reaction time) to ensure complete removal of protecting groups without degrading the final product.
Purification Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Co-elution of impurities with the target compound - Structurally similar compounds with close polarity.[10]- Employ a multi-modal purification strategy. For instance, follow silica gel chromatography with Sephadex LH-20 (size exclusion) or reversed-phase preparative HPLC.[9]- Optimize the mobile phase composition and gradient in HPLC or the solvent system in Countercurrent Chromatography (CCC) for better resolution.[10][12]
Low recovery from chromatography column - Irreversible adsorption of the compound onto the stationary phase.- Degradation of the compound on the column.- For silica gel, deactivation with a small amount of water or triethylamine in the eluent might help.- Consider using a different stationary phase like Sephadex LH-20, which is known to be effective for flavonoid purification.[9][13]
Difficulty in removing solvent after purification - Use of high-boiling point solvents in the mobile phase.- Whenever possible, use volatile solvents that can be easily removed under reduced pressure.- If high-boiling solvents are necessary, consider lyophilization (freeze-drying) if the compound is water-soluble and stable.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on enzymatic glycosylation methods.[4][7]

  • Enzyme and Substrate Preparation:

    • Obtain or express a glycosyltransferase known to be active on flavonoids.

    • Prepare a stock solution of 6-hydroxyluteolin in a suitable organic solvent like DMSO to aid solubility.[7]

    • Prepare a solution of the sugar donor (e.g., UDP-glucose).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer solution (e.g., phosphate buffer, pH 7.0), the glycosyltransferase, and the sugar donor.

    • Initiate the reaction by adding the 6-hydroxyluteolin stock solution to the mixture. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.

    • Once the reaction is complete or has reached equilibrium, terminate it by adding a quenching agent (e.g., an organic solvent like methanol or by heat inactivation).

  • Purification:

    • Centrifuge the reaction mixture to remove the enzyme and any precipitated material.

    • Subject the supernatant to a multi-step purification process as outlined in the purification troubleshooting guide, often starting with solid-phase extraction followed by preparative HPLC.

General Protocol for Purification by Column Chromatography

This protocol describes a typical multi-step column chromatography purification for flavonoid glycosides.[9][14]

  • Initial Fractionation on Silica Gel:

    • Prepare a silica gel column packed with a suitable solvent (e.g., n-hexane).

    • Dissolve the crude extract or reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

  • Size-Exclusion Chromatography on Sephadex LH-20:

    • Combine the fractions containing this compound from the silica gel column and concentrate them.

    • Dissolve the concentrated sample in the mobile phase (e.g., methanol) and load it onto a Sephadex LH-20 column.[9]

    • Elute with the same solvent and collect fractions. This step helps to separate compounds based on molecular size and polarity.

  • Final Purification by Preparative HPLC:

    • Pool the enriched fractions from the Sephadex column and concentrate them.

    • Perform final purification using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Develop a suitable gradient elution method, typically with a mobile phase consisting of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR.[10]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Aglycone Aglycone Reaction Reaction Aglycone->Reaction Glycosyl_Donor Glycosyl Donor Glycosyl_Donor->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Silica_Gel Silica Gel Chromatography Crude_Mixture->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Product Pure 6-Hydroxyluteolin 7-glucoside Prep_HPLC->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low_Yield Low Yield? Problem->Low_Yield Synthesis Issue Impure_Product Impure Product? Problem->Impure_Product Purification Issue Low_Yield->Impure_Product No Check_Reaction Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Reaction Yes Optimize_Purification Optimize Purification (Columns, Solvents) Impure_Product->Optimize_Purification Yes End End Impure_Product->End No Consider_Enzymatic Consider Enzymatic Synthesis Check_Reaction->Consider_Enzymatic Multi_Step_Purification Use Multi-Step Purification Optimize_Purification->Multi_Step_Purification Consider_Enzymatic->End Multi_Step_Purification->End

Caption: A logical flow diagram for troubleshooting common issues.

References

preventing degradation of 6-Hydroxyluteolin 7-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Hydroxyluteolin 7-glucoside during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The main factors contributing to the degradation of this compound, a flavonoid glycoside, are exposure to elevated temperatures, light (especially UV), and non-neutral pH conditions.[1] Oxidation is another significant degradation pathway, particularly for the polyphenolic structure of flavonoids.

Q2: What are the visible signs of degradation?

A2: Degradation of a this compound solution may be indicated by a color change. In solid form, discoloration could suggest oxidation or light-induced degradation. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram, which may correspond to the aglycone (6-Hydroxyluteolin) or other degradation products.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -80°C. For short-term storage, 4°C is acceptable. It is crucial to protect the solid compound from light by using an amber vial or by wrapping the container in aluminum foil. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.

Q4: What are the recommended storage conditions for this compound in solution?

A4: Solutions of this compound are significantly less stable than the solid form. For short-term storage (up to one month), it is recommended to store aliquots at -20°C, and for longer-term storage (up to six months), at -80°C.[2] It is critical to protect solutions from light. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots.

Q5: How does pH affect the stability of this compound in solution?

A5: Flavonoid glycosides are generally more stable in slightly acidic to neutral pH conditions (pH 4-7).[3] Alkaline conditions (pH > 7) can promote the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. Extremely acidic conditions can also catalyze this hydrolysis.

Q6: Is it necessary to use antioxidants when working with this compound?

A6: While not always mandatory, the use of antioxidants can help to minimize oxidative degradation, especially during lengthy experiments or when the compound is exposed to air. Ascorbic acid or EDTA (to chelate metal ions that catalyze oxidation) can be considered. However, their compatibility with the specific experimental assay must be verified beforehand.

Troubleshooting Guide

Problem Possible Cause Solution
Decreased peak area of this compound in HPLC analysis over time. General degradation due to improper storage.1. Review storage conditions. Ensure the compound (solid or solution) is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions more frequently.
Appearance of a new, earlier-eluting peak in HPLC, potentially corresponding to 6-Hydroxyluteolin (the aglycone). Hydrolysis of the glycosidic bond.1. Check the pH of the solution. Adjust to a slightly acidic to neutral pH (4-7) if the experimental conditions allow. 2. Avoid high temperatures during sample preparation and analysis. 3. Minimize the time the compound is in solution before analysis.
A general increase in baseline noise or the appearance of multiple small, unidentified peaks in the chromatogram. Oxidative degradation or photodegradation.1. Protect solutions from light at all times using amber vials or foil. 2. Deoxygenate solvents and buffers before use. 3. Consider adding a compatible antioxidant to the solution. 4. Store under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent experimental results between different batches or over time. Degradation of the stock solution.1. Perform a stability check of the stock solution using HPLC to confirm its integrity. 2. Prepare fresh stock solutions from the solid compound for each set of experiments. 3. Ensure consistent storage conditions for all aliquots of the stock solution.

Data on Factors Affecting Flavonoid Glycoside Stability

The following table summarizes the impact of various environmental factors on the stability of flavonoid glycosides, based on studies of this compound and related compounds.

Factor Condition Effect on Stability Supporting Evidence for Related Flavonoids
Temperature Elevated Temperature (e.g., >40°C)Increased degradation rate, primarily through hydrolysis of the glycosidic bond.Studies on various flavonoid glycosides show a decrease in concentration with increasing temperature, with a corresponding increase in the respective aglycones.[4][5]
Low Temperature (-20°C to -80°C)Significantly slows down degradation, preserving the compound for months.Recommended storage condition for this compound solutions is -20°C for 1 month and -80°C for 6 months.[2]
Light Exposure to UV or ambient lightPromotes photodegradation, leading to complex degradation products.Flavonoids are known to be light-sensitive. Protection from light is a standard recommendation for storage.
Storage in the darkMinimizes photodegradation, enhancing long-term stability.Standard laboratory practice for storing light-sensitive compounds.
pH Acidic (pH < 4)Can lead to hydrolysis of the glycosidic bond over time.Extremely acidic conditions can catalyze hydrolytic reactions in glycosylated polyphenols.[6]
Neutral to slightly acidic (pH 4-7)Generally the range of highest stability for flavonoid glycosides.Flavonoids are generally more stable in slightly acidic to neutral pH conditions.[3]
Alkaline (pH > 7)Promotes hydrolysis of the glycosidic bond and can lead to oxidative degradation of the aglycone.At alkaline pH, chlorogenic acid, a related phenolic compound, shows significant degradation.[6]
Oxygen Presence of atmospheric oxygenCan lead to oxidative degradation of the phenolic rings.The polyphenolic structure of flavonoids is susceptible to oxidation.
Storage under inert gas (N₂ or Ar)Minimizes oxidative degradation.Recommended for long-term storage of oxygen-sensitive compounds.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol details the recommended procedure for preparing and storing stock solutions of this compound to minimize degradation.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

    • Amber glass vials or clear vials wrapped in aluminum foil

    • Pipettes and sterile, filtered pipette tips

    • Vortex mixer

    • -80°C freezer and -20°C freezer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber glass vials or foil-wrapped microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

    • For short-term storage (up to 1 month), place the aliquots in a -20°C freezer.

    • For long-term storage (up to 6 months), place the aliquots in a -80°C freezer.

    • When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

    • This compound stock solution

    • Mobile phase A: 0.1% formic acid in water

    • Mobile phase B: 0.1% formic acid in acetonitrile

    • HPLC vials

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare a fresh dilution of the this compound stock solution in the mobile phase or a compatible solvent.

      • Inject the sample onto the HPLC system.

      • Run a gradient elution method (e.g., 5-95% B over 30 minutes) with a flow rate of 1 mL/min.

      • Monitor the chromatogram at a wavelength where this compound has maximum absorbance (typically around 280 nm and 350 nm for flavonoids).

      • Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% integrity).

    • Incubation under Test Conditions:

      • Subject aliquots of the stock solution or the experimental sample to the desired stress conditions (e.g., specific temperature, pH, light exposure) for a defined period.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed sample.

      • Prepare a dilution and analyze it by HPLC using the same method as the initial analysis.

      • Record the peak area of the this compound peak and note the appearance of any new peaks.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

      • Plot the percentage remaining versus time to determine the degradation kinetics under the tested conditions.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Pathways cluster_products Degradation Products Solid Solid Compound Temperature High Temperature Solid->Temperature less susceptible Light Light Exposure Solid->Light Oxygen Oxygen Solid->Oxygen Solution Solution Solution->Temperature more susceptible Solution->Light pH Extreme pH Solution->pH Solution->Oxygen Hydrolysis Hydrolysis Temperature->Hydrolysis Photodegradation Photodegradation Light->Photodegradation pH->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Aglycone 6-Hydroxyluteolin Hydrolysis->Aglycone Other Other Products Oxidation->Other Photodegradation->Other

Caption: Relationship between storage form, degradation factors, and pathways.

cluster_hydrolysis Hydrolysis (Acidic/Alkaline Conditions, High Temperature) cluster_oxidation Oxidation (Oxygen, Light) Compound This compound Aglycone 6-Hydroxyluteolin Compound->Aglycone Glycosidic Bond Cleavage Glucose Glucose Compound->Glucose Glycosidic Bond Cleavage Oxidized_Aglycone Oxidized 6-Hydroxyluteolin Aglycone->Oxidized_Aglycone Ring_Cleavage C-Ring Cleavage Products Oxidized_Aglycone->Ring_Cleavage Phenolic_Acids Simpler Phenolic Acids Ring_Cleavage->Phenolic_Acids

Caption: Plausible degradation pathway of this compound.

Start Degradation Observed (e.g., new HPLC peak, color change) CheckStorage Review Storage Conditions: - Temperature? - Light Protection? - Age of Sample? Start->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Yes StorageNotOK Improper Storage CheckStorage->StorageNotOK No CheckHandling Review Experimental Handling: - pH of solution? - Exposure to light during experiment? - Temperature during experiment? StorageOK->CheckHandling CorrectStorage Action: Correct storage conditions. Prepare fresh sample. StorageNotOK->CorrectStorage HandlingOK Handling Procedures Correct CheckHandling->HandlingOK Yes HandlingNotOK Improper Handling CheckHandling->HandlingNotOK No ForcedDegradation Consider a forced degradation study to identify degradation products and pathways. HandlingOK->ForcedDegradation CorrectHandling Action: Modify experimental protocol. (e.g., adjust pH, use amber vials) HandlingNotOK->CorrectHandling

Caption: Troubleshooting workflow for identifying the cause of degradation.

References

Technical Support Center: Quantification of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 6-Hydroxyluteolin 7-glucoside.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental process.

Q1: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS, particularly with electrospray ionization (ESI), where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4]

Initial Assessment:

  • Post-Column Infusion: This technique can help identify regions in your chromatogram where matrix components are causing ion suppression.[3] Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A significant dip in the baseline signal indicates the retention time of interfering components.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] SPE is often the most effective method for removing matrix interferences.[1]

  • Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the co-eluting matrix components that are causing suppression.[5] This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Suitable Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte.[1] If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used to compensate for signal variability.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1] This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected similarly.

Q2: My recovery of this compound is low and inconsistent. What could be the cause?

A2: Low and variable recovery is often linked to the sample preparation process.[1] Here are some potential causes and solutions:

  • Extraction Solvent: The choice of extraction solvent is critical for flavonoid glycosides. Polar solvents like methanol or acetonitrile, often mixed with water, are generally effective.[1] Experiment with different solvent compositions and ratios to optimize extraction efficiency.

  • pH Adjustment: The pH of the sample during extraction can significantly influence the recovery of acidic compounds like this compound. Adjusting the pH may improve extraction efficiency.[1]

  • Inadequate Vortexing or Shaking: Ensure thorough mixing during the extraction step to facilitate the transfer of the analyte from the sample matrix to the extraction solvent.

  • Analyte Adsorption: The analyte may be adsorbing to plasticware or the sample container. Using low-adsorption tubes or silanized glassware can help to minimize this.

Q3: I'm observing poor peak shape and shifting retention times for my analyte. How can I troubleshoot this?

A3: Poor chromatography for flavonoid glycosides can be due to several factors:

  • Mobile Phase Composition: Flavonoid glycosides are often acidic. Adding a small amount of acid, such as 0.1-0.2% formic acid, to the mobile phase can improve peak shape and reproducibility.[1]

  • Column Choice: A C18 column is a common and often suitable choice for flavonoid analysis. However, if issues persist, consider trying a different stationary phase chemistry.

  • Injection Solvent: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.

Q4: How do I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat (pure) solvent at the same concentration.[1]

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing flavonoid glycosides in plasma.

Sample Preparation MethodTypical Recovery (%)Matrix Effect (Ion Suppression)ThroughputCost per Sample
Protein Precipitation (PPT) 85 - 105%High (can be >50% suppression)HighLow
Liquid-Liquid Extraction (LLE) 70 - 95%Medium to HighMediumLow to Medium
Solid-Phase Extraction (SPE) 90 - 110%Low (<20% suppression)Low to MediumHigh

Note: The values presented are typical ranges for flavonoid glycosides and can vary depending on the specific compound, matrix, and analytical method. One study on flavonoid glucuronides found that with SPE, matrix effects were less than 20%.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for initial screening but may result in significant matrix effects.[1]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 10 µL of 1 M formic acid.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[1]

Protocol 3: Solid-Phase Extraction (SPE)

SPE generally offers the most effective removal of matrix interferences.[1]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[1]

Protocol 4: Preparation of Matrix-Matched Calibration Standards
  • Obtain a pool of blank matrix (e.g., drug-free plasma) from at least six different sources.

  • Prepare a series of working standard solutions of this compound at different concentrations in the reconstitution solvent.

  • Process the blank matrix using the same extraction procedure as the study samples (e.g., PPT, LLE, or SPE).

  • After the evaporation step and before reconstitution, add the working standard solutions to the dried extracts of the blank matrix to create the calibration standards at the desired concentrations.

  • Reconstitute the spiked extracts with the appropriate volume of the initial mobile phase.

Visualizations

The following diagrams illustrate key experimental workflows and concepts.

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE CleanExtract Cleaned Extract PPT->CleanExtract High Matrix Effect LLE->CleanExtract Medium Matrix Effect SPE->CleanExtract Low Matrix Effect LCMS LC-MS/MS Analysis CleanExtract->LCMS Data Quantitative Data LCMS->Data

Caption: Workflow for sample preparation and analysis, highlighting the relative impact of different extraction methods on matrix effects.

MatrixMatchedCalibration cluster_Standards Calibration Standards cluster_Samples Unknown Samples cluster_Analysis LC-MS/MS Analysis & Quantification BlankMatrix Blank Matrix Extraction1 Extraction (e.g., SPE) BlankMatrix->Extraction1 DriedExtract Dried Blank Extract Extraction1->DriedExtract Spike Spike with Analyte Standard Solutions DriedExtract->Spike Calibrants Matrix-Matched Calibration Standards Spike->Calibrants LCMS Analyze Calibrants and Samples Calibrants->LCMS UnknownSample Unknown Sample Extraction2 Same Extraction (e.g., SPE) UnknownSample->Extraction2 FinalSample Final Sample Extract Extraction2->FinalSample FinalSample->LCMS Curve Generate Calibration Curve LCMS->Curve Quantify Quantify Analyte in Unknown Samples Curve->Quantify

Caption: Logical workflow for performing matrix-matched calibration to compensate for matrix effects.

IonSuppressionConcept cluster_Ideal Ideal Condition (No Matrix Effect) cluster_Suppression Ion Suppression Analyte1 Analyte Ions ESI1 Electrospray Ionization Analyte1->ESI1 MS1 Mass Spectrometer ESI1->MS1 Signal1 Strong Signal MS1->Signal1 Analyte2 Analyte Ions ESI2 Electrospray Ionization Analyte2->ESI2 Matrix Matrix Components Matrix->ESI2 MS2 Mass Spectrometer ESI2->MS2 Competition for Ionization Signal2 Suppressed Signal MS2->Signal2

Caption: Conceptual diagram illustrating the mechanism of ion suppression in the electrospray ionization source.

References

Technical Support Center: Refining Cell-Based Assays for 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 6-Hydroxyluteolin 7-glucoside in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

I. Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a flavonoid, specifically a flavone glycoside.[1] It is a natural compound found in various plants.[1][2] Its molecular formula is C21H20O12, and it has a molecular weight of 464.38 g/mol .[1]

2. What are the known biological activities of this compound?

This compound exhibits a range of biological activities, with the most prominent being its anti-inflammatory and antioxidant effects.[1] Research has shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]

3. What is the mechanism of action of this compound?

The anti-inflammatory and antioxidant effects of this compound are mediated through the modulation of key signaling pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.

4. How do I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3] To prepare the stock solution, dissolve the compound in the chosen solvent. If solubility is an issue, gentle warming to 37°C and sonication can aid in dissolution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

5. What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is generally recommended to prepare fresh dilutions of the compound in your specific cell culture medium for each experiment. Avoid storing the compound in media for extended periods.

II. Troubleshooting Guide

1. My this compound is precipitating in the cell culture medium. What should I do?

Precipitation is a common issue with flavonoid compounds due to their limited aqueous solubility. Here are some steps to troubleshoot this problem:

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically ≤ 0.5%) to minimize its toxic effects and reduce the chances of precipitation.

  • Pre-warm the media: Before adding the compound stock solution, warm the cell culture medium to 37°C.

  • Add the stock solution slowly while mixing: Gently vortex or swirl the medium while adding the stock solution dropwise to ensure rapid and even dispersion.

  • Perform a solubility test: Before your main experiment, conduct a solubility test by preparing serial dilutions of your stock solution in your cell culture medium to determine the maximum soluble concentration.

2. I am observing high background in my cell-based assays. Could the compound be interfering?

Some flavonoids can interfere with certain assay readouts. To address this:

  • Include a compound-only control: Set up wells containing the compound in cell-free medium to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).

  • Choose an appropriate assay: If interference is suspected, consider using an alternative assay that measures a different cellular parameter. For example, if you suspect interference with a colorimetric assay, a luminescence-based assay could be a suitable alternative.

3. I am not observing any effect of the compound on my cells. What are the possible reasons?

Several factors could contribute to a lack of observable effect:

  • Sub-optimal concentration: The concentration of the compound may be too low to elicit a response. It is advisable to test a wide range of concentrations in a dose-response experiment to determine the optimal effective concentration.

  • Short incubation time: The incubation time may not be sufficient for the compound to exert its biological effects. Consider performing a time-course experiment to identify the optimal incubation period.

  • Cell type and density: The responsiveness to the compound can vary between different cell types. Ensure that the chosen cell line is appropriate for the intended assay. Cell density can also influence the outcome, so it is important to maintain consistent cell seeding densities across experiments.

  • Compound degradation: As mentioned, the stability of the compound in the media could be a factor. Prepare fresh dilutions for each experiment.

4. I am seeing unexpected cytotoxicity. How can I troubleshoot this?

Unexpected cytotoxicity can arise from several sources:

  • High solvent concentration: Ensure the final concentration of the organic solvent is not exceeding toxic levels for your specific cell line. Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) in your experiments.

  • Compound's intrinsic toxicity: this compound, like many bioactive compounds, can exhibit cytotoxicity at high concentrations. Determine the cytotoxic profile of the compound on your cell line using a cell viability assay to identify the non-toxic concentration range for your experiments.

  • Contamination: Rule out any potential microbial contamination in your cell cultures, which can lead to cell death.

III. Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 1-100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

This protocol outlines the general steps for measuring the effect of this compound on cytokine production in stimulated cells (e.g., LPS-stimulated macrophages).

Materials:

  • Cells capable of producing the cytokines of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • This compound stock solution (in DMSO)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Seed cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours). Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance using a microplate reader at the recommended wavelength.

  • Calculate the concentration of each cytokine in the samples by referring to the standard curve generated in the assay.

Protocol 3: Analysis of Nrf2 and MAPK Signaling Pathways by Western Blotting

This protocol describes how to investigate the effect of this compound on the activation of the Nrf2 and MAPK (e.g., p38) signaling pathways.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of p38 MAPK, and Nrf2. A loading control antibody (e.g., β-actin or GAPDH) is also required.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at various concentrations and for different time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, and Nrf2 to the loading control.

IV. Data Presentation

Table 1: Reported IC50 Values for Cytotoxicity of this compound in Various Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
Data not available in the provided search results. Further literature search is recommended.

Note: The cytotoxic potential of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to determine the IC50 value for your specific cell line of interest.

Table 2: Reported IC50 Values for Anti-inflammatory Effects of this compound
Cell ModelMeasured ParameterIC50 (µM)Reference
THP-1 macrophagesInhibition of TNF-α, IL-1β, IL-6 secretionData on specific IC50 values are limited. A bioavailable fraction containing the compound showed significant inhibition.[1][3]
Data not available in the provided search results. Further literature search is recommended.

Note: The anti-inflammatory potency can be influenced by the stimulus used and the specific endpoint measured. It is recommended to perform a dose-response analysis to determine the IC50 in your experimental setup.

V. Mandatory Visualizations

G Experimental Workflow for Assessing this compound Bioactivity cluster_0 Preparation cluster_1 Cytotoxicity Assessment cluster_2 Anti-inflammatory & Mechanistic Assays A Prepare Stock Solution (e.g., 100 mM in DMSO) B Determine Maximum Soluble Concentration in Media A->B D Treatment with Serial Dilutions B->D C Cell Seeding C->D E MTT Assay D->E F Determine IC50 and Non-toxic Concentrations E->F G Pre-treatment with Non-toxic Concentrations F->G H Stimulation (e.g., LPS) G->H I ELISA for Cytokines H->I J Western Blot for Signaling Pathways H->J

Caption: Experimental Workflow for Assessing Bioactivity.

G Signaling Pathway of this compound cluster_0 MAPK Pathway cluster_1 Nrf2 Pathway compound 6-Hydroxyluteolin 7-glucoside p38 p38 MAPK compound->p38 modulates Nrf2 Nrf2 compound->Nrf2 activates inflammation Inflammation (TNF-α, IL-6, IL-1β) p38->inflammation inhibition ARE ARE Nrf2->ARE activation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) ARE->antioxidant_enzymes transcription

Caption: Key Signaling Pathways Modulated.

G Troubleshooting Precipitation Issues start Precipitation Observed in Cell Culture Medium q1 Is the final solvent concentration > 0.5%? start->q1 a1_yes Reduce solvent concentration q1->a1_yes Yes q2 Was the media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Pre-warm media before adding the compound q2->a2_no No q3 Was the stock solution added slowly with mixing? q2->q3 Yes a2_no->q3 a3_no Add stock solution dropwise while gently mixing q3->a3_no No end Perform a solubility test to determine the maximum soluble concentration q3->end Yes a3_no->end

Caption: Troubleshooting Logic for Precipitation.

References

increasing the yield of 6-Hydroxyluteolin 7-glucoside from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 6-Hydroxyluteolin 7-glucoside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is found in various plants, particularly within the Asteraceae and Lamiaceae families. Notable sources include Salvia plebeia, Athrixia phylicoides, Tanacetum parthenium (feverfew), Tanacetum vulgare (tansy), Cotula cinerea, and Neurolaena oaxacana.[1] It has also been identified in Origanum majorana L.[2] and Euchresta formosana.[3]

Q2: What are the key factors influencing the yield of this compound during extraction?

A2: Several factors critically impact the extraction yield. These include the choice of solvent, extraction temperature, extraction time, solvent-to-solid ratio, and the particle size of the plant material.[4][5][6] The selection of an appropriate extraction method, such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE), also plays a significant role.[1][7][8]

Q3: How can I increase the biosynthesis of this compound in the plant source itself?

A3: The production of flavonoids like this compound can be enhanced by applying elicitors, which are compounds that induce stress responses in plants and stimulate the production of secondary metabolites.[9][10][11] Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic acid, nanoparticles) elicitors have been shown to increase flavonoid biosynthesis.[9][10][11][12] Optimizing growth conditions such as light, temperature, and nutrient availability can also positively influence flavonoid production.[11]

Q4: What are the most effective methods for purifying this compound from a crude extract?

A4: A multi-step chromatographic approach is typically required for high-purity isolation.[1] Common techniques include:

  • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.[1]

  • Countercurrent Chromatography (CCC): An effective technique for separating compounds based on their partitioning between two immiscible liquid phases.[1][13]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity.[1][13]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Extraction Yield 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for extracting the glycoside. 2. Inefficient Extraction Method: Conventional methods like maceration may not be effective. 3. Compound Degradation: High temperatures or prolonged extraction times can degrade the target molecule. 4. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.1. Optimize Solvent System: Use a mixture of polar organic solvents and water. Ethanol-water or methanol-water mixtures (e.g., 60-80% ethanol) are often effective for flavonoid glycosides.[1][7][8][14] 2. Employ Modern Extraction Techniques: Switch to Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to improve efficiency and reduce extraction time.[1][7][8] 3. Control Extraction Parameters: Optimize temperature and time. For UAE, lower temperatures (e.g., 40°C) can be effective.[1][7] For PLE, higher temperatures may be used, but optimization is crucial.[8][15] 4. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., smaller than 0.5 mm) to increase the surface area for solvent interaction.[4][6]
Co-elution of Impurities during Chromatography 1. Similar Polarity of Compounds: Impurities may have similar polarities to this compound, making separation difficult. 2. Inappropriate Stationary or Mobile Phase: The selected chromatographic system may not have sufficient resolving power.1. Employ Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles (e.g., normal-phase silica gel chromatography followed by reversed-phase HPLC). 2. Optimize Chromatographic Conditions: For HPLC, systematically vary the mobile phase composition, gradient, and flow rate. Consider using a different column with a different stationary phase chemistry. For CCC, carefully select the two-phase solvent system.[1][13]
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of the target compound can vary based on the plant's geographical origin, harvest time, and storage conditions. 2. Inconsistent Experimental Conditions: Minor variations in extraction or purification parameters can lead to different outcomes.1. Standardize Plant Material: Source plant material from a consistent supplier and harvest at the same developmental stage. Ensure consistent drying and storage protocols. 2. Maintain Strict Protocol Adherence: Carefully control all experimental parameters, including solvent composition, temperature, time, and flow rates.
Degradation of the Final Product 1. Exposure to Light and High Temperatures: Flavonoids can be sensitive to light and heat. 2. Improper Storage: Storing the purified compound in an inappropriate solvent or at the wrong temperature can lead to degradation.1. Protect from Light and Heat: Conduct purification steps in low light conditions where possible and avoid excessive heat. Use amber vials for storage. 2. Proper Storage: Store the purified solid at 4°C or -20°C, protected from light.[3] If in solution (e.g., DMSO), store at -80°C for long-term stability.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for structurally similar flavonoids.[1][7]

1. Sample Preparation:

  • Dry the plant material (e.g., leaves of Salvia plebeia) at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder (40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
  • Add 150 mL of 60% (v/v) ethanol-water solution.
  • Place the flask in an ultrasonic bath.
  • Set the temperature to 40°C and the ultrasound amplitude to 30%.
  • Sonicate for 60 minutes.

3. Post-Extraction Processing:

  • Filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: Purification by Column Chromatography

This protocol describes a general approach for the initial purification of the crude extract.[1]

1. Stationary Phase Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the slurry to create a uniform stationary phase bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.
  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.
  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).
  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
  • Pool the fractions containing the target compound for further purification steps like semi-preparative HPLC.

Visualizations

Biosynthesis Pathway of Flavonoids

The biosynthesis of this compound originates from the general phenylpropanoid pathway.[1]

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Luteolin Luteolin (Flavone) Naringenin->Luteolin FNS, F3'H Hydroxylation 6-Hydroxylation Luteolin->Hydroxylation Six_Hydroxyluteolin 6-Hydroxyluteolin Hydroxylation->Six_Hydroxyluteolin Glucosylation 7-O-Glucosylation Six_Hydroxyluteolin->Glucosylation Final_Product 6-Hydroxyluteolin 7-glucoside Glucosylation->Final_Product Experimental_Workflow Plant_Material Plant Material (e.g., Salvia plebeia) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., UAE with 60% EtOH) Drying_Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection Semi_Prep_HPLC Semi-Preparative HPLC Fraction_Collection->Semi_Prep_HPLC Pure_Compound Pure 6-Hydroxyluteolin 7-glucoside Semi_Prep_HPLC->Pure_Compound Troubleshooting_Logic Start Low Yield of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Material Assess Plant Material Quality Start->Check_Material Optimize_Solvent Optimize Solvent System (e.g., EtOH/Water ratio) Check_Extraction->Optimize_Solvent Change_Method Switch to Modern Method (e.g., UAE, PLE) Check_Extraction->Change_Method Adjust_Parameters Adjust Temp & Time Check_Extraction->Adjust_Parameters Optimize_Chroma Optimize Chromatography (Mobile/Stationary Phase) Check_Purification->Optimize_Chroma Check_Fractions Re-analyze All Fractions for Lost Product Check_Purification->Check_Fractions Standardize_Source Standardize Plant Source & Preparation Check_Material->Standardize_Source Resolved Yield Improved Optimize_Solvent->Resolved Change_Method->Resolved Adjust_Parameters->Resolved Optimize_Chroma->Resolved Check_Fractions->Resolved Standardize_Source->Resolved

References

addressing inconsistencies in 6-Hydroxyluteolin 7-glucoside experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies researchers may encounter during experiments with 6-Hydroxyluteolin 7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavone, a subclass of flavonoids, with the molecular formula C21H20O12.[1][2] It is a glycoside of 6-Hydroxyluteolin and is found in various plants, including Salvia plebeia and Athrixia phylicoides.[1][3] Its primary reported biological activities are anti-inflammatory and antioxidant.[1][3][4]

Q2: I am seeing batch-to-batch variability in my experimental results. What could be the cause?

Batch-to-batch variability can stem from inconsistencies in the purity and identity of this compound. It is crucial to ensure the compound's identity and purity for reproducible results. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a reliable method for identifying and quantifying this compound.[5]

Q3: My this compound is not dissolving properly. What solvents are recommended?

This compound is slightly soluble in water.[6] For in vitro experiments, it is often dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium.[7] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[8] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]

Q4: How should I store this compound to ensure its stability?

Stock solutions of this compound should be stored protected from light.[8] For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[8] For shorter periods (up to 1 month), storage at -20°C is acceptable.[8] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[8]

Troubleshooting Guides

Inconsistent Bioactivity Assay Results

Problem: I am observing inconsistent results in my cell-based anti-inflammatory or antioxidant assays.

Possible Causes and Solutions:

  • Cell Line Variability: Different cell lines may respond differently to this compound. Ensure you are using a consistent cell line and passage number. For example, studies on its anti-inflammatory effects have utilized RAW 264.7 macrophages.[9]

  • Compound Degradation: As a flavonoid, this compound can be susceptible to degradation. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment.

  • Assay-Specific Issues:

    • MTT Assay: The MTT assay measures mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism.[7] Inconsistent results could be due to direct interaction of the compound with the MTT reagent or alterations in cellular redox state not related to viability.[10] Consider using alternative viability assays like trypan blue exclusion or a lactate dehydrogenase (LDH) assay to confirm results.[10][11]

    • Antioxidant Assays (e.g., DPPH): The DPPH assay is sensitive to the reaction time and the stability of the radical.[12] Ensure a consistent incubation time and protect the DPPH solution from light.[12]

Issues with HPLC Analysis

Problem: I am facing challenges with the HPLC analysis of this compound, such as poor peak resolution or inconsistent retention times.

Possible Causes and Solutions:

  • Mobile Phase Composition: The choice of mobile phase is critical for good separation. A common mobile phase for the analysis of luteolin glucosides is a gradient of methanol and an acidic aqueous solution (e.g., 0.2% phosphoric acid).[13]

  • Column Selection: A C18 reverse-phase column is frequently used for the separation of flavonoids like this compound.[5]

  • Sample Preparation: Incomplete dissolution or the presence of particulate matter in the sample can lead to peak distortion. Ensure the sample is fully dissolved and filtered before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters for 6-Hydroxyluteolin 7-O-glucoside Analysis

ParameterReported Value
Linearity Range0.00625 - 0.1 mg/mL
Correlation Coefficient (r²)1.0000
Limit of Detection (LOD)3.60 µg/mL
Limit of Quantification (LOQ)10.90 µg/mL
Accuracy (Recovery)96.2 - 101.4%
Precision (RSD)≤ 0.27%
Data from a study on Salvia plebeia extract.[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format.[12]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect from light.[12]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

    • Working Solutions: Prepare serial dilutions of the test compound in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cytotoxicity.[7][14]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][14]

  • Measurement: Measure the absorbance at 570 nm.[14]

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound_prep This compound Stock Solution (DMSO) treatment Cell Treatment (Different Concentrations) compound_prep->treatment cell_culture Cell Culture (e.g., RAW 264.7) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Levels) treatment->anti_inflammatory antioxidant Antioxidant Assay (e.g., DPPH) treatment->antioxidant data_analysis Data Collection & Statistical Analysis viability->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis

Caption: General experimental workflow for assessing the bioactivity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 NFkB NF-κB TAK1->NFkB MAPK MAPK (p38, JNK) TAK1->MAPK Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators HLG 6-Hydroxyluteolin 7-glucoside HLG->TAK1 Nrf2 Nrf2 HLG->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

References

Validation & Comparative

Validating the In Vivo Anti-Inflammatory Effects of 6-Hydroxyluteolin 7-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 6-Hydroxyluteolin 7-glucoside. Due to a notable lack of direct in vivo experimental data for this compound, this document leverages data from its closely related and well-studied analogue, Luteolin-7-O-glucoside, as a proxy. The structural similarity suggests comparable, though not identical, biological activities. This guide presents available data, outlines established experimental protocols for further investigation, and visualizes key inflammatory pathways, offering a framework for future research and drug development.

Comparative Analysis of Anti-Inflammatory Efficacy

Table 1: In Vivo Efficacy of Luteolin-7-O-glucoside in a DSS-Induced Ulcerative Colitis Model in Mice

Treatment GroupDosageDisease Activity Index (DAI) ScoreColon Length (cm)Spleen IndexKey Pro-inflammatory Cytokine Reduction (IL-6, TNF-α, IL-1β, IL-18)
DSS (Control)-Significantly elevatedSignificantly shortenedSignificantly increasedHigh levels
Luteolin-7-O-glucoside50 mg/kgSignificantly reduced vs. DSSSignificantly increased vs. DSSSignificantly reduced vs. DSSSignificant reduction
Luteolin-7-O-glucoside100 mg/kgMore significant reduction vs. 50 mg/kgMore significant increase vs. 50 mg/kgMore significant reduction vs. 50 mg/kgDose-dependent significant reduction
Mesalazine (Positive Control)52 mg/kgComparable reduction to 100 mg/kg Luteolin-7-O-glucosideComparable increase to 100 mg/kg Luteolin-7-O-glucosideComparable reduction to 100 mg/kg Luteolin-7-O-glucosideSignificant reduction

Source: Adapted from a study on Luteolin-7-O-glucoside in a DSS-induced ulcerative colitis model. The efficacy of this compound is hypothesized to be similar but requires experimental validation.[1]

Proposed Experimental Protocols for In Vivo Validation

To rigorously validate the anti-inflammatory effects of this compound, standardized in vivo models are essential. The following protocols for carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury provide a framework for comparison against established anti-inflammatory drugs like indomethacin and dexamethasone.

Carrageenan-Induced Paw Edema in Rats

This model is a classic assay for evaluating acute inflammation.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)

    • Indomethacin (positive control, e.g., 10 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle one hour before the induction of inflammation.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Collect paw tissue for histological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is relevant for studying severe, acute inflammation characteristic of conditions like Acute Respiratory Distress Syndrome (ARDS).

Methodology:

  • Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.

  • Groups:

    • Vehicle Control (e.g., sterile saline)

    • This compound (various doses, e.g., 10, 20, 50 mg/kg, administered intraperitoneally or intratracheally)

    • Dexamethasone (positive control, e.g., 5 mg/kg, i.p.)

  • Procedure:

    • Administer the test compounds or vehicle one hour before LPS challenge.

    • Induce lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

    • Euthanize animals at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.

  • Endpoint Analysis:

    • Collect bronchoalveolar lavage fluid (BALF) to determine total and differential cell counts (neutrophils, macrophages) and protein concentration (as a measure of vascular permeability).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF and lung homogenates.

    • Perform histological examination of lung tissue to assess inflammation, edema, and tissue damage.

    • Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

Signaling Pathways and Mechanisms of Action

Luteolin and its glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways.[2][3][4][5] It is highly probable that this compound shares these mechanisms.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli (LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB JAK JAK STAT STAT JAK->STAT Phosphorylates H6L7G 6-Hydroxyluteolin 7-glucoside H6L7G->MAPK Inhibits H6L7G->IKK Inhibits H6L7G->JAK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Induces NFkB->ProInflammatory_Genes Induces STAT->ProInflammatory_Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ProInflammatory_Genes->Cytokines Produces Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates

Caption: Putative anti-inflammatory mechanism of this compound.

The diagram above illustrates the likely mechanism of action, where this compound is hypothesized to inhibit the activation of key inflammatory signaling cascades, including the MAPK, NF-κB, and JAK/STAT pathways. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators.

experimental_workflow cluster_pretreatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_assessment Assessment Phase cluster_outcome Outcome Animal_Grouping Animal Grouping (Control, Test, Positive Control) Compound_Admin Compound Administration (Vehicle, 6-H-L-7-G, Standard Drug) Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (Carrageenan or LPS) Compound_Admin->Inflammation_Induction 1 hour prior Data_Collection Data Collection (Paw Volume, BALF, Tissue Samples) Inflammation_Induction->Data_Collection Time course (e.g., 0-48h) Analysis Analysis (Cytokines, Histology, MPO) Data_Collection->Analysis Comparative_Efficacy Comparative Efficacy Assessment Analysis->Comparative_Efficacy

Caption: General experimental workflow for in vivo anti-inflammatory studies.

This workflow diagram outlines the key steps for conducting in vivo studies to validate the anti-inflammatory properties of a test compound like this compound.

Conclusion and Future Directions

The available evidence on Luteolin-7-O-glucoside strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential to modulate key inflammatory pathways warrants comprehensive in vivo studies. The lack of direct comparative data underscores a significant research gap. Future studies should focus on:

  • Direct Comparative In Vivo Studies: Evaluating the efficacy of this compound against standard anti-inflammatory drugs (Indomethacin, Dexamethasone) in models of acute and chronic inflammation.

  • Dose-Response Relationship: Establishing a clear dose-dependent anti-inflammatory effect.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Mechanism of Action Confirmation: Elucidating the precise molecular targets and confirming the modulation of signaling pathways in vivo.

By addressing these research questions, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be determined.

References

A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed comparison of 6-Hydroxyluteolin 7-glucoside, a flavone found in various medicinal plants like Salvia plebeia, with other well-researched flavonoids: luteolin, quercetin, and apigenin. This comparison aims to provide researchers and drug development professionals with a comprehensive overview of their relative performance based on available experimental data.

Comparative Data Summary

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected flavonoids. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Nitric Oxide (NO) Scavenging Activity
This compound 20.0–29.6 (as part of Salvia plebeia isolates)[2]Not Available18.0–23.6 µM (as part of Salvia plebeia isolates)[2]
Luteolin 2.10[3]0.59[3]48.19 ± 0.18% inhibition[4]
Quercetin 1.84[3]0.51[3]Potent inhibitor[5]
Apigenin >100[3]0.82[3]Potent inhibitor[5]

Table 2: Anti-inflammatory Activity

CompoundNitric Oxide (NO) Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)COX-2 Inhibition
This compound 18.0–23.6 (as part of Salvia plebeia isolates)[2]Not AvailableNot Available
Luteolin 13.9[6]7.4[6]Potent inhibitor[5]
Quercetin Potent inhibitor[7]Not AvailablePotent inhibitor[5]
Apigenin Potent inhibitor[5]Not AvailableMost potent inhibitor among tested flavonoids[5]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)
This compound Not AvailableNot Available
Luteolin HL-60 (Leukemia)12.5[8]
PC-3 (Prostate)Complete growth retardation at 100 µM[8]
LoVo (Colon)66.70 (24h), 30.47 (72h)
Quercetin HL-60 (Leukemia)~1.3[8]
PC-3 (Prostate)Complete growth retardation at 100 µM[8]
Apigenin Hela (Cervical)52.0% inhibition at 40 µM (24h)[9]
HCT116 (Colon)62[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds at various concentrations, and a reference standard (e.g., ascorbic acid).

  • Procedure:

    • A 1 mL aliquot of the DPPH solution is added to 3 mL of the test compound solution at different concentrations.

    • The mixture is shaken vigorously and incubated at room temperature for 30 minutes in the dark.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

  • Reagents: Sodium nitroprusside solution (10 mM in phosphate-buffered saline), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid), test compounds at various concentrations.

  • Procedure:

    • A reaction mixture containing sodium nitroprusside and the test compound at various concentrations is incubated at 25°C for 150 minutes.

    • An equal volume of Griess reagent is added to the incubated solution.

    • The absorbance of the resulting chromophore is measured at 546 nm.

    • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

  • Reagents: COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins is measured using a suitable detection method.

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.[11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

  • Reagents: MTT solution, cancer cell lines, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[6][12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by luteolin and its glycosides, which are likely to be shared by the structurally similar this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Flavonoid 6-Hydroxyluteolin 7-glucoside Flavonoid->IKK Inhibition Flavonoid->NFkB Inhibition of Translocation

Figure 1: Inhibition of the NF-κB Signaling Pathway.

cluster_nucleus Nucleus Stimuli Oxidative Stress / Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory & Apoptotic Genes AP1_nuc->Genes Flavonoid 6-Hydroxyluteolin 7-glucoside Flavonoid->MAPKK Inhibition Flavonoid->JNK Inhibition

Figure 2: Modulation of the MAPK Signaling Pathway.

Conclusion

The available data suggests that this compound possesses significant antioxidant and anti-inflammatory properties, with potencies that are comparable to its parent compound, luteolin, and other well-known flavonoids like quercetin. While direct comparative data for its anticancer activity is limited, the known cytotoxicity of structurally similar flavonoids against various cancer cell lines indicates a promising area for future investigation. The addition of a hydroxyl group at the 6-position and a glucoside at the 7-position on the luteolin backbone likely influences its bioavailability and specific molecular interactions, warranting further research to fully elucidate its therapeutic potential. The modulation of key inflammatory signaling pathways such as NF-κB and MAPK underscores the mechanistic basis for its observed biological activities. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.

References

A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside and Luteolin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the comparative bioactivities, mechanisms of action, and experimental data of the flavonoid aglycone, Luteolin, and its glycoside derivative, 6-Hydroxyluteolin 7-glucoside.

In the realm of natural product research and drug discovery, flavonoids have garnered significant attention for their diverse pharmacological properties. Among these, Luteolin, a common flavone, and its glycosidic forms are subjects of intense study. This guide provides a detailed comparative analysis of Luteolin and this compound, focusing on their anti-inflammatory, antioxidant, and anticancer activities. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the nuanced differences in the biological performance of these two related compounds.

Comparative Bioactivity: A Quantitative Overview

The biological efficacy of Luteolin and its glycosides can vary significantly, with the aglycone form often exhibiting more potent activity in in-vitro assays. This is attributed to its lower molecular weight and increased lipophilicity, facilitating easier passage through cell membranes. The following tables summarize key quantitative data from comparative studies. Note: Much of the direct comparative research has been conducted on Luteolin-7-O-glucoside. Given its structural similarity, it serves as a valuable proxy for understanding the likely behavior of this compound in these assays.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayCell LineIC50 (µM)
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9[1][2]
Luteolin-7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.722.7[1][2]
LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.77.4[1][2]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) InhibitionRAW 264.715.0[1][2]
Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 (µM)
LuteolinDPPH Radical Scavenging20.2[2]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[2]
Table 3: Comparative Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 (µM)
LuteolinMesangial cellsKidney (inhibition of DNA synthesis)1.5[3]
Luteolin-7-O-glucosideMesangial cellsKidney (inhibition of DNA synthesis)6.1[3]
LuteolinGLC4Lung Cancer40.9[3]
LuteolinCOLO 320Colon Cancer32.5[3]
LuteolinHL60Leukemia12.5 - 15[2]

Mechanisms of Action: A Look at Key Signaling Pathways

Luteolin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. A key differentiator in their mechanism of action lies in their differential impact on transcription factors and upstream kinases.

Luteolin has been shown to potently inhibit the activation of both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors in the inflammatory response. In contrast, Luteolin-7-O-glucoside primarily impedes NF-κB activation[1][4]. Both compounds, however, have been observed to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway[1][4][5].

Furthermore, both Luteolin and Luteolin-7-O-glucoside have been found to enhance antioxidative potential by modulating the Nrf2/MAPK mediated heme oxygenase-1 (HO-1) signaling cascade[6][7]. Their activation of HO-1 expression is regulated by p38 and c-Jun NH2-terminal kinase (JNK)[6].

Luteolin_vs_Glucoside_Signaling cluster_luteolin Luteolin cluster_glucoside This compound LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_L PI3K TLR4->PI3K_L MAPK_L MAPKs (p38, JNK) TLR4->MAPK_L Akt_L Akt PI3K_L->Akt_L IKK_L IKK Akt_L->IKK_L IkB_L IκBα IKK_L->IkB_L NFkB_L NF-κB IkB_L->NFkB_L Inflammation_L Inflammatory Mediators (NO, PGE2, iNOS, COX-2) NFkB_L->Inflammation_L Transcription AP1_L AP-1 MAPK_L->AP1_L Nrf2_L Nrf2 MAPK_L->Nrf2_L AP1_L->Inflammation_L Transcription HO1_L HO-1 Nrf2_L->HO1_L Antioxidant_L Antioxidant Response HO1_L->Antioxidant_L Luteolin Luteolin Luteolin->Akt_L Luteolin->NFkB_L Luteolin->MAPK_L Modulates Luteolin->AP1_L LPS_G LPS TLR4_G TLR4 LPS_G->TLR4_G PI3K_G PI3K TLR4_G->PI3K_G MAPK_G MAPKs (p38, JNK) TLR4_G->MAPK_G Akt_G Akt PI3K_G->Akt_G IKK_G IKK Akt_G->IKK_G IkB_G IκBα IKK_G->IkB_G NFkB_G NF-κB IkB_G->NFkB_G Inflammation_G Inflammatory Mediators (NO, PGE2, iNOS, COX-2) NFkB_G->Inflammation_G Transcription AP1_G AP-1 MAPK_G->AP1_G Nrf2_G Nrf2 MAPK_G->Nrf2_G HO1_G HO-1 Nrf2_G->HO1_G Antioxidant_G Antioxidant Response HO1_G->Antioxidant_G Glucoside 6-Hydroxyluteolin 7-glucoside Glucoside->Akt_G Glucoside->NFkB_G Glucoside->MAPK_G Modulates

Caption: Comparative signaling pathways of Luteolin and its glycoside.

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 mM stock solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compounds (Luteolin and this compound) dissolved in methanol.

    • Add 50 µL of the DPPH stock solution to each well.

    • For the blank, use 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.5 mM in Methanol) D Add 50 µL of DPPH Solution A->D B Prepare Serial Dilutions of Luteolin & this compound C Add 50 µL of Test Compound to 96-well plate B->C C->D E Incubate in Dark (30 mins, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging and IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of Luteolin and this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Nitrite Measurement (Griess Reaction):

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Determine the IC50 value for each compound.

Prostaglandin E2 (PGE2) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells. The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme immunoassay (EIA) kit.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as the Nitric Oxide Inhibition Assay.

  • PGE2 Measurement:

    • After the 24-hour incubation with LPS and the test compounds, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the PGE2 concentration in the supernatants using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-only control.

    • Determine the IC50 value for each compound.

Conclusion

The available evidence suggests that while both Luteolin and its glycoside, this compound, possess significant anti-inflammatory, antioxidant, and anticancer properties, the aglycone form, Luteolin, generally exhibits greater potency in in-vitro settings. This is likely due to its enhanced cellular uptake. The glycoside, however, may have altered pharmacokinetic properties in vivo, and its biological activity after metabolic conversion should be a key consideration for drug development. The differential modulation of key signaling pathways, particularly the more comprehensive inhibition of both NF-κB and AP-1 by Luteolin, highlights important mechanistic distinctions that can guide future research and therapeutic applications. The provided experimental protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential of these promising natural compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxyluteolin 7-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Hydroxyluteolin 7-glucoside and its derivatives. The structure-activity relationships (SAR) are explored with a focus on antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton.[1] Its structure features a hydroxyl group at the 6-position of the A-ring and a glucose molecule attached at the 7-position of the luteolin backbone.[1] This glycosylation generally increases water solubility and stability compared to its aglycone form, 6-hydroxyluteolin.[1] Found in various medicinal plants, this compound has garnered significant interest for its potential therapeutic applications.[1]

Comparative Biological Activities

The biological efficacy of this compound is intrinsically linked to its chemical structure. Modifications to the core flavonoid structure, such as the number and position of hydroxyl groups and the presence of a glycosidic moiety, significantly influence its bioactivity.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound and its analogs is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Key Structure-Activity Relationship Insights for Antioxidant Activity:

  • Glycosylation: The presence of a sugar moiety at the 7-position can influence antioxidant activity. While glycosylation increases solubility, it may slightly decrease the radical scavenging capacity compared to the aglycone form (luteolin) due to the substitution of a free hydroxyl group.[2]

  • Hydroxyl Groups: The number and position of hydroxyl groups on the B-ring are critical for antioxidant activity. The ortho-dihydroxy (catechol) structure in the B-ring of luteolin and its derivatives is a key feature for high radical scavenging activity.[3]

  • 6-Hydroxyl Group: The presence of a hydroxyl group at the 6-position on the A-ring can contribute to the overall antioxidant potential, though the B-ring hydroxylation pattern is generally considered more dominant.

Table 1: Comparative Antioxidant Activity of Luteolin and its Glycosides

CompoundAssayIC50 (µM)Reference
LuteolinDPPH Radical Scavenging20.2[2]
Luteolin 7-glucosideDPPH Radical Scavenging21.2[2]
Luteolin 4'-O-glucosideDPPH Radical Scavenging> 100[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Aglycone vs. Glucoside: The aglycone, luteolin, generally demonstrates stronger anti-inflammatory activity than its glycosides in vitro.[4] This is often attributed to better cell membrane permeability of the less polar aglycone.

  • Inhibition of Pro-inflammatory Mediators: Luteolin and its glucosides have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[2]

  • Modulation of Signaling Pathways: These compounds exert their anti-inflammatory effects by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[4][5]

Table 2: Comparative Anti-inflammatory Activity of Luteolin and Luteolin 7-glucoside

CompoundAssayIC50 (µM)Reference
LuteolinNitric Oxide (NO) Inhibition (in RAW 264.7 cells)13.9[2]
Luteolin 7-glucosideNitric Oxide (NO) Inhibition (in RAW 264.7 cells)22.7[2]
LuteolinProstaglandin E2 (PGE2) Inhibition (in RAW 264.7 cells)7.4[2]
Luteolin 7-glucosideProstaglandin E2 (PGE2) Inhibition (in RAW 264.7 cells)15.0[2]

Note: Lower IC50 values indicate higher anti-inflammatory activity.

Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated in various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial for cytotoxic activity. For instance, the absence of a hydroxyl group at the C-3 position in flavones (like luteolin) has been reported to enhance cell proliferation inhibitory effects compared to flavonols (like quercetin).

  • Glycosylation Impact: The effect of glycosylation on anticancer activity can vary. In some cases, the aglycone exhibits higher cytotoxicity. For example, luteolin showed higher cytotoxicity in certain cancer cells compared to 6-hydroxyluteolin.[1] However, glycosylation can improve pharmacokinetic properties, potentially enhancing in vivo efficacy.

  • Induction of Apoptosis: Luteolin 7-O-glucoside has been shown to induce G2/M cell cycle arrest and apoptosis in human liver cancer cells (HepG2) in a dose-dependent manner.[6]

Table 3: Cytotoxic Activity of Luteolin on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
LuteolinGLC4Lung Cancer40.9[2]
LuteolinCOLO 320Colon Cancer32.5[2]
LuteolinA431Squamous Cell Carcinoma19[2]
LuteolinHL60Leukemia12.5 - 15[2]

Note: Direct comparative IC50 values for the anticancer activity of a series of this compound derivatives are not extensively available in the reviewed literature. The data for luteolin provides a baseline for the aglycone's activity.

Key Signaling Pathways Modulated by this compound and Derivatives

The biological activities of these flavonoids are mediated through their interaction with complex intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound and its derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα degradation NFkB NF-κB (p50/p65) NFkB_p NF-κB (Active) NFkB_IkB->NFkB_p Releases Nucleus Nucleus NFkB_p->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Induces Flavonoid 6-Hydroxyluteolin 7-glucoside & Derivatives Flavonoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, contributing to their anticancer effects.

MAPK_Pathway GrowthFactors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Flavonoid 6-Hydroxyluteolin 7-glucoside & Derivatives Flavonoid->RAF Inhibits Flavonoid->MEK Inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for immune responses and cell growth. Its inhibition by flavonoids can contribute to their anti-inflammatory and anticancer activities.

JAK_STAT_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT (Dimer) STAT->STAT_p Dimerizes Nucleus Nucleus STAT_p->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Flavonoid 6-Hydroxyluteolin 7-glucoside & Derivatives Flavonoid->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare serial dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The structure-activity relationship of this compound and its derivatives reveals a complex interplay between their chemical structure and biological function. Key structural features, such as the hydroxylation pattern on the B-ring and the presence or absence of a glycosidic moiety, are critical determinants of their antioxidant, anti-inflammatory, and anticancer activities. While the aglycone form, luteolin, often exhibits greater potency in in vitro assays, the glycosylated forms may offer advantages in terms of solubility and in vivo bioavailability. The modulation of key signaling pathways like NF-κB, MAPK, and JAK/STAT underlies the therapeutic potential of these compounds. Further research focusing on the synthesis and evaluation of a broader range of derivatives will be instrumental in optimizing their pharmacological properties for the development of novel therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of botanical products and pharmaceuticals. 6-Hydroxyluteolin 7-glucoside, a flavonoid with noted anti-inflammatory properties, requires robust analytical methods for its characterization and quantification in various matrices.[1] This guide provides a comparative overview of analytical methodologies for this compound, with a focus on providing supporting experimental data for method validation.

The primary analytical technique detailed in the literature for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).[2] An alternative, highly sensitive, and selective method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is also discussed as a viable and often superior alternative for complex matrices or when lower detection limits are required.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes the quantitative data from a validated HPLC-DAD method for this compound and provides expected performance characteristics for an LC-MS/MS method based on data from structurally similar compounds.

Validation Parameter HPLC-DAD Method for this compound Typical LC-MS/MS Method Performance
Linearity (Concentration Range, r²) 0.00625 - 0.1 mg/mL, r² = 1.0000[2]Typically 1 - 1000 ng/mL, r > 0.995[3]
Accuracy (% Recovery) 96.2 - 101.4%[2]Typically 85 - 115%
Precision (% RSD) ≤ 0.27%[2]< 15%[3]
Limit of Detection (LOD) 3.60 µg/mL[2]Typically < 1 ng/mL
Limit of Quantification (LOQ) 10.90 µg/mL[2]Typically 1 - 5 ng/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the protocols for the validated HPLC-DAD method and a representative LC-MS/MS method.

HPLC-DAD Method for this compound

This method was developed and validated for the quantification of this compound in the powder of Salvia plebeia.[2]

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC/DAD).[2]

  • Chromatographic Column : Reverse-phase INNO C18 column (25 cm × 4.6 mm, 5 μm).[2]

  • Mobile Phase : A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Detection Wavelength : 345 nm.[2]

  • Sample Preparation :

    • Dissolve the sample powder in methanol (70 mg/mL).[2]

    • Filter the solution through a 0.45-μm syringe filter.[2]

  • Standard Preparation :

    • Prepare a stock solution of this compound by dissolving 1 mg in 1 mL of methanol.[2]

    • Prepare working solutions for the calibration curve by diluting the stock solution to the desired concentrations.[2]

Representative LC-MS/MS Method

While a specific validated LC-MS/MS method for this compound is not detailed in the provided search results, a typical protocol based on methods for similar flavonoid glycosides would be as follows.[3][4]

  • Instrumentation : A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Column : A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase :

    • Solvent A: 0.1% formic acid in water.[4]

    • Solvent B: Acetonitrile.[4]

    • A suitable gradient program would be optimized to ensure separation from matrix components.[4]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Detection : Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (m/z 463.08) to a specific product ion.[1]

  • Sample Preparation :

    • Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol, acetonitrile).

    • Protein precipitation for biological samples, often with acetonitrile.

    • Centrifugation and filtration of the supernatant before injection.

  • Standard Preparation :

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

Mandatory Visualization

To facilitate a clear understanding of the processes involved in analytical method validation and comparison, the following diagrams illustrate key workflows and relationships.

analytical_method_cross_validation_workflow cluster_method_a Validated Reference Method (e.g., HPLC-DAD) cluster_method_b Alternative Method (e.g., LC-MS/MS) a_prep Sample Preparation a_analysis Analysis a_prep->a_analysis a_data Data Acquisition a_analysis->a_data a_results Results A a_data->a_results compare Statistical Comparison (e.g., t-test, Bland-Altman) a_results->compare b_prep Sample Preparation b_analysis Analysis b_prep->b_analysis b_data Data Acquisition b_analysis->b_data b_results Results B b_data->b_results b_results->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

experimental_workflow start Sample Collection prep Sample Preparation (Extraction, Filtration) start->prep hplc_analysis HPLC-DAD Analysis prep->hplc_analysis lcms_analysis LC-MS/MS Analysis prep->lcms_analysis data_proc Data Processing (Integration, Calibration) hplc_analysis->data_proc lcms_analysis->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Analysis of 6-Hydroxyluteolin 7-glucoside from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Hydroxyluteolin 7-glucoside, a flavonoid with notable anti-inflammatory and antioxidant properties, isolated from various plant species. This document summarizes the current scientific data on its distribution, concentration, and biological activities, supplemented with detailed experimental protocols and visual workflows to support further research and development.

Data Presentation: Quantitative Analysis

The concentration of this compound varies significantly across different plant species. The following table summarizes the available quantitative data. It is important to note that direct comparative studies are limited, and data for some species pertains to the closely related compound, luteolin-7-glucoside.

Plant SpeciesFamilyPlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
Salvia plebeiaLamiaceaeWhole Plant6-Hydroxyluteolin 7-O-glucoside108.74 ± 0.95HPLC[1]
Salvia plebeiaLamiaceaeNot Specified6-Hydroxyluteolin 7-O-glucoside100.63HPLC-UV[2]
Tanacetum vulgareAsteraceaeFlowersLuteolin-7-glucoside*0.55HPLC[3]
Tanacetum partheniumAsteraceaeLeaves & FlowersThis compoundPresence confirmed, quantification not availableNot Specified[4][5]
Athrixia phylicoidesAsteraceaeAerial Parts6-Hydroxyluteolin 7-O-β-glucosideMajor antioxidant, quantification not availableHPLC[1][4]
Origanum majoranaLamiaceaeNot Specified6-Hydroxyluteolin-7-O-glucosideMain component, quantification not availableHPLC-PAD-MS/MS[6]

*Note: Data for Tanacetum vulgare is for the related compound luteolin-7-glucoside, as specific quantitative data for this compound was not available in the reviewed literature.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound isolated from different plant sources are scarce. However, existing research provides insights into its relative potency and general effects.

Anti-Inflammatory Activity:

  • Relative Potency: In an anti-influenza virus assay, 6-Hydroxyluteolin 7-O-β-d-glucoside demonstrated higher potency than homoplantaginin but was less potent than nepitrin[4].

  • Cytokine Inhibition: A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model[4]. This compound is known to inhibit the major pathways of arachidonate metabolism in leukocytes[5].

Antioxidant Activity:

  • 6-Hydroxyluteolin 7-O-β-glucoside is a major antioxidant compound isolated from Athrixia phylicoides[1][4]. While specific comparative antioxidant data is limited, its structural similarity to other potent antioxidant flavonoids suggests significant radical scavenging capabilities.

Experimental Protocols

Extraction and Isolation of this compound

a) General Extraction from Plant Material (e.g., Salvia plebeia)

  • Drying and Grinding: Dry the plant material (e.g., whole plant, leaves) at 40-50°C and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 70% ethanol at room temperature with continuous stirring for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

b) Isolation by Counter-Current Chromatography (CCC) (e.g., from Athrixia phylicoides)

  • Solvent System Selection: A two-phase solvent system is crucial for successful CCC separation. A common system for flavonoids is ethyl acetate-n-butanol-water in varying ratios (e.g., 4:1:5 v/v/v).

  • Equilibration: Prepare the solvent system in a separatory funnel and allow the phases to separate.

  • CCC Operation:

    • Fill the CCC column with the stationary phase (typically the upper phase).

    • Dissolve the crude extract in a small volume of the stationary phase and inject it into the column.

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min).

    • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm or 345 nm).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Further Purification: Fractions containing the target compound may require further purification by semi-preparative HPLC.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

(Based on the protocol for Salvia plebeia)

  • Chromatographic System: A standard HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Elution:

    • 0-20 min: 5% to 25% B

    • 20-45 min: 25% to 50% B

    • 45-55 min: 50% to 90% B

    • 55-65 min: 90% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the plant extract in methanol (e.g., 10 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
  • Reagent Preparation:

    • DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Test sample: Dissolve the isolated this compound or plant extract in methanol to various concentrations.

    • Standard: Prepare a series of concentrations of a standard antioxidant like ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test sample or standard to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • Calculate the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test sample.

    • A control group consists of the same mixture with 2 mL of distilled water instead of the sample.

    • A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Percentage of inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • Determine the IC50 value.

Mandatory Visualizations

Extraction_and_Isolation_Workflow plant_material Plant Material (e.g., Salvia plebeia) drying_grinding Drying and Grinding plant_material->drying_grinding solvent_extraction Solvent Extraction (e.g., 70% Ethanol) drying_grinding->solvent_extraction filtration_concentration Filtration and Concentration solvent_extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract ccc Counter-Current Chromatography (CCC) crude_extract->ccc fraction_collection Fraction Collection ccc->fraction_collection hplc_purification Semi-preparative HPLC fraction_collection->hplc_purification pure_compound Pure 6-Hydroxyluteolin 7-glucoside hplc_purification->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates iNOS_COX2 iNOS / COX-2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Pro_inflammatory_Mediators Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription activates mRNA mRNA Gene_Transcription->mRNA mRNA->iNOS_COX2 translates Compound 6-Hydroxyluteolin 7-glucoside Compound->IKK inhibits Compound->NFkB_n inhibits translocation

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside with significant therapeutic potential. We will delve into its anti-inflammatory, antioxidant, and neuroprotective properties, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action. This objective analysis aims to equip researchers with the necessary information to evaluate its potential applications in drug discovery and development.

In Vitro Efficacy: A Cellular-Level Perspective

In vitro studies have consistently demonstrated the potent biological activities of this compound at the cellular level. These investigations provide a foundational understanding of its mechanisms of action, primarily focusing on its anti-inflammatory and antioxidant effects.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In various cell models, it has been shown to inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This inhibition is often more potent than that of its aglycone, luteolin, in certain assays[3].

Antioxidant Capacity

The antioxidant potential of this compound has been extensively evaluated using various assays. It demonstrates robust free radical scavenging activity, which is a key mechanism in mitigating oxidative stress-related cellular damage.

Assay TypeCompoundIC50 / ActivityCell Line / SystemReference
DPPH Radical Scavenging Luteolin-7-O-glucosideEC50: 6.80 µMChemical Assay[4]
LuteolinIC50: 13.9 µMRAW 264.7 cells[3]
FRAP (Ferric Reducing Antioxidant Power) Luteolin-7-O-glucoside19,570.78 ± 291.48 µM FeSO4/gChemical Assay[4]
ORAC (Oxygen Radical Absorbance Capacity) Luteolin-7-O-glucoside8804.19 ± 409.99 µmol of Trolox/gChemical Assay[4]
Inhibition of NO Production Luteolin-7-O-glucosideIC50: 22.7 µMRAW 264.7 cells[3]
LuteolinIC50: 13.9 µMRAW 264.7 cells[3]
Inhibition of PGE2 Production Luteolin-7-O-glucosideIC50: 15.0 µMRAW 264.7 cells[3]
LuteolinIC50: 7.4 µMRAW 264.7 cells[3]

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities

In Vivo Efficacy: Performance in Complex Biological Systems

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism. Several animal model studies have demonstrated the promising in vivo efficacy of this compound.

A key consideration for the in vivo efficacy of this compound is its bioavailability. Pharmacokinetic studies in rats have shown that the oral bioavailability of luteolin-7-O-glucoside is approximately 10%, while that of its aglycone, luteolin, is around 26%[1][5][6]. A significant portion of orally administered luteolin-7-O-glucoside is hydrolyzed to luteolin in the gastrointestinal tract before absorption[1][5][6][7]. This metabolic conversion is a critical factor influencing its systemic effects.

Anti-Inflammatory and Antioxidant Effects in Animal Models
Animal ModelCompoundDosageKey FindingsReference
ApoE knockout mice (Atherosclerosis) Luteolin-7-O-glucosideNot specifiedReduced serum concentrations of homocysteine and triglycerides.[8]
GalN/LPS-induced hepatitis in ICR mice Luteolin-7-O-glucoside50 mg/kg BWAttenuated increased expression of COX-2, NF-κB, and AP-1. Increased phase II antioxidant enzyme levels.
Imiquimod-induced psoriasis in mice Luteolin-7-O-glucosideTopical applicationMarked reduction of acanthosis and re-expression of epidermal differentiation markers.[9]
MPTP-induced Parkinson's disease in mice Luteolin-7-O-glucosideNot specifiedImproved bradykinesia, enhanced muscle strength, and balancing capacity. Prevented injury to TH-positive cells.[8]

Table 2: In Vivo Efficacy of this compound in Animal Models

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

STAT3 Signaling Pathway

This compound has been shown to inhibit the STAT3 signaling pathway, which plays a crucial role in inflammation and cell proliferation[10]. It can impair the nuclear translocation of phosphorylated STAT3, thereby blocking the downstream signaling cascade[11][12].

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-22) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Lut7G 6-Hydroxyluteolin 7-glucoside Lut7G->pSTAT3 Inhibits Translocation pSTAT3_n p-STAT3 pSTAT3_n->Gene NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation pIkB->Proteasome Gene Pro-inflammatory Gene Transcription Lut7G 6-Hydroxyluteolin 7-glucoside Lut7G->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Nrf2_Pathway cluster_nucleus Nucleus Lut7G 6-Hydroxyluteolin 7-glucoside Keap1 Keap1 Lut7G->Keap1 Induces Dissociation ROS Oxidative Stress ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Nrf2_n Nrf2 Nrf2_n->ARE

References

A Head-to-Head Comparison of 6-Hydroxyluteolin 7-glucoside and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, quercetin stands as a benchmark compound, extensively studied for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] However, emerging research on other flavonoids, such as 6-Hydroxyluteolin 7-glucoside, warrants a comparative analysis to identify novel therapeutic candidates. This guide provides a head-to-head comparison of these two flavonoids, summarizing available experimental data, detailing key experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in their investigations.

Chemical Structures

This compound: A flavone glycoside, characterized by a glucose molecule attached to the 6-hydroxyluteolin backbone.[5][6]

Quercetin: A flavonol, one of the most abundant flavonoids found in fruits and vegetables.[2]

Quantitative Comparison of Biological Activities

Direct comparative studies providing IC50 values for this compound are limited in publicly available literature. The following tables summarize the available quantitative data for quercetin and provide qualitative or semi-quantitative data for this compound where specific values are unavailable.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
Quercetin DPPH0.55 µg/mL[2]
DPPH4.60 ± 0.3 µM[3]
DPPH19.17 µg/mL[7]
ABTS1.17 µg/mL[2]
ABTS1.89 ± 0.33 μg/mL[8]
ABTS48.0 ± 4.4 µM[3]
This compound ORACHigh antioxidant activity[5]
DPPHScavenged 80% of radicals at 1000 µM (as Luteolin-7-O-glucoside)[9]

Note: The antioxidant activity of this compound has been confirmed, with one study on a South African herbal tea identifying it as a major antioxidant compound.[5]

Table 2: Anti-inflammatory Activity
CompoundAssayEffectSource
Quercetin LPS-stimulated NO production in BV-2 microgliaSignificant suppression[10]
LPS-induced TNF-α productionDose-dependent inhibition (23% reduction at 1 µM)[11]
This compound Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Significant inhibition by a bioavailable fraction containing the compound[5][12]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineIC50 ValueSource
Quercetin A549 (Lung)8.65 µg/mL (24h), 7.96 µg/mL (48h), 5.14 µg/mL (72h)[13]
H69 (Lung)14.2 µg/mL (24h), 10.57 µg/mL (48h), 9.18 µg/mL (72h)[13]
MCF-7 (Breast)73 µM (48h)[14]
MDA-MB-231 (Breast)85 µM (48h)[14]
HeLa (Cervical)30 µM (24h)[15]
SiHa (Cervical)50 µM (48h)[15]
This compound COLO 320 DM (Colon)Suppressed β-catenin expression to 40% at 120 µM (as Luteolin-7-O-glucoside)[9]
HeLa (Cervical)IC50 of 6.1 µM (as Luteolin-7-O-glucoside)[16]
GLC4 (Lung)IC50 of 40.9 µM (as Luteolin)[16]
COLO 320 (Colon)IC50 of 32.5 µM (as Luteolin)[16]

Signaling Pathways

Both this compound and quercetin have been shown to modulate key signaling pathways involved in inflammation and cancer.

This compound and its related compounds, luteolin and luteolin-7-O-glucoside, are known to regulate the NF-κB and MAPK pathways, which are central to the inflammatory response.[5] Luteolin-7-O-glucoside has also been shown to modulate the Nrf2/MAPK-mediated HO-1 signaling cascade , contributing to its antioxidative potential.[17][18] Furthermore, it can inhibit the JAK/STAT3 pathway.[19]

Quercetin has a broader documented impact on signaling, with evidence of its ability to suppress the MAPK, PI3K, and WNT pathways in cancer cells.[5] It also modulates the mTOR signaling pathway and inhibits NF-κB activation.[10][20]

Signaling Pathway Diagrams (Graphviz DOT)

Signaling_Pathways cluster_6HG This compound cluster_Q Quercetin HG 6-Hydroxyluteolin 7-glucoside NFkB_HG NF-κB HG->NFkB_HG MAPK_HG MAPK HG->MAPK_HG Nrf2_HG Nrf2 HG->Nrf2_HG STAT3_HG STAT3 HG->STAT3_HG Inflammation_HG Inflammation NFkB_HG->Inflammation_HG MAPK_HG->Inflammation_HG Nrf2_HG->Inflammation_HG STAT3_HG->Inflammation_HG Q Quercetin NFkB_Q NF-κB Q->NFkB_Q MAPK_Q MAPK Q->MAPK_Q PI3K_Q PI3K/Akt Q->PI3K_Q WNT_Q WNT/β-catenin Q->WNT_Q mTOR_Q mTOR Q->mTOR_Q Inflammation_Q Inflammation NFkB_Q->Inflammation_Q Proliferation_Q Cell Proliferation MAPK_Q->Proliferation_Q PI3K_Q->Proliferation_Q WNT_Q->Proliferation_Q mTOR_Q->Proliferation_Q

Caption: Key signaling pathways modulated by the compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compounds or control to the wells.

    • For the blank, add the solvent used for the compounds instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow A Prepare DPPH solution (violet) C Mix DPPH with compound/control A->C B Prepare test compound/ control solutions B->C D Incubate in dark (e.g., 30 min) C->D Radical Scavenging G Reduced DPPH (yellow/colorless) C->G E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition and IC50 E->F G->E

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The change in color is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) in water.

    • Prepare a potassium persulfate solution (e.g., 2.45 mM) in water.

    • To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control.

  • Assay Procedure:

    • Add a small volume of the test compound or control at different concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at the specified wavelength (e.g., 734 nm).

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow A Generate ABTS•+ solution (blue-green) C Mix ABTS•+ with compound/control A->C B Prepare test compound/ control solutions B->C D Incubate (e.g., 6 min) C->D Radical Scavenging G Reduced ABTS (colorless) C->G E Measure Absorbance (~734 nm) D->E F Calculate % Inhibition and IC50 E->F G->E

Caption: Workflow for the ABTS radical cation decolorization assay.

Cell Viability Assay (MTT/XTT)

Principle: These colorimetric assays measure cell viability based on the metabolic activity of cells. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble and requires solubilization before measurement. The XTT assay is similar, but the formazan product is water-soluble.

Protocol (MTT Assay):

  • Cell Culture:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound, Quercetin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition:

    • Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Add solubilization solution D->E F Measure Absorbance (~570 nm) E->F G Calculate % Viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion

Quercetin is a well-established flavonoid with robust antioxidant, anti-inflammatory, and anticancer activities, supported by a wealth of quantitative data. This compound is an emerging flavonoid with demonstrated anti-inflammatory and antioxidant potential. While direct quantitative comparisons are currently limited by the available data for this compound, the existing evidence suggests it shares similar mechanisms of action with quercetin, particularly in the modulation of key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully elucidate the quantitative biological activities of this compound and to directly compare its efficacy with that of quercetin, which could establish it as a valuable candidate for further drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Hydroxyluteolin 7-glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for 6-Hydroxyluteolin 7-glucoside are not explicitly detailed in readily available safety data sheets, a comprehensive approach based on general principles of chemical waste management provides a clear pathway for its safe handling and disposal. This guide offers essential, step-by-step procedures to ensure the safe management of this compound waste.

Key Compound Information

A summary of essential data for this compound is provided below to inform handling and disposal decisions.

PropertyData
Chemical Name This compound
Molecular Formula C₂₁H₂₀O₁₂[1]
Appearance Typically a solid, yellow to orange powder[1]
Known Hazards Specific hazards are not well-documented. It is prudent to treat this compound with caution as a chemical waste with unknown toxicity.[2]
Incompatible Materials Strong oxidizing agents.[2]
Disposal Consideration Should not be released into the environment. Do not empty into drains.[2]

Experimental Protocol for Disposal

The recommended disposal procedure for this compound requires a systematic approach involving hazard assessment, proper segregation, and adherence to institutional and regulatory guidelines.

Step 1: Hazard Assessment

Before initiating disposal, a thorough hazard assessment of the waste stream is crucial. Although this compound is not broadly classified as a hazardous substance, it should be handled as a chemical waste with unknown toxicity.[2]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring safe disposal.[3][4]

  • Collection Container: Collect waste this compound in a designated, well-labeled, and securely sealed container. The container must be made of a non-reactive material.[2] For solid waste, the original manufacturer's container can be used.[5]

  • Waste Form:

    • Solid Waste: Collect dry, solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and wipes, in a clearly labeled, sealed container.[5]

    • Liquid Waste: Solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.[3][6] Halogenated and non-halogenated solvent wastes should be segregated.[3]

  • Labeling: The waste container must be clearly and accurately labeled with "Waste this compound," the approximate concentration and quantity, and the date of accumulation.[2][4] The label should use full chemical names, not formulas or abbreviations.[3]

Step 3: Storage

Store the designated hazardous waste container in a secure, designated area near the point of generation.[5] This area should be under the control of laboratory personnel and clearly marked with a "Danger – Hazardous Waste" sign.[5] Ensure the container is kept closed except when adding waste.[3][4]

Step 4: Disposal Pathway Determination

The appropriate disposal route depends on the quantity of the waste and institutional and local regulations.

  • Small Quantities (Milligram Scale): For very small, non-hazardous quantities, some institutional guidelines may permit disposal in the regular laboratory trash, provided the material is in a sealed container.[2] However, it is imperative to confirm this with your institution's EHS office before proceeding.[2]

  • Large Quantities or Contaminated Materials: For larger quantities, or for materials significantly contaminated with the compound (e.g., contaminated labware), disposal through a licensed chemical waste contractor is the safest and most compliant option.[2][7] Contact your institution's EHS office to arrange for a hazardous waste pickup.[2]

Step 5: Record Keeping

Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a standard requirement in many research environments and a tenet of good laboratory practice.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1 & 2: Assessment & Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Pathway cluster_4 Step 5: Documentation start 6-Hydroxyluteolin 7-glucoside Waste assess Hazard Assessment: Treat as chemical waste with unknown toxicity start->assess segregate Segregate Waste: Solid vs. Liquid Label Container Clearly assess->segregate storage Store in Designated Hazardous Waste Area segregate->storage decision Consult Institutional EHS Guidelines & Regulations storage->decision small_quant Small, Non-Hazardous Quantity? (per EHS approval) decision->small_quant trash Dispose in Sealed Container in Laboratory Trash small_quant->trash Yes haz_waste Arrange for Hazardous Waste Pickup via EHS small_quant->haz_waste No log Log Waste Disposal Details trash->log haz_waste->log

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety & Logistical Information for Handling 6-Hydroxyluteolin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling 6-Hydroxyluteolin 7-glucoside.

Personal Protective Equipment (PPE)

The primary hazards associated with handling this compound in its solid form are inhalation of dust particles and contact with skin and eyes. A comprehensive PPE strategy is crucial to mitigate these risks.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator or a half-mask respirator with P100 filters.To prevent inhalation of fine powder, which can cause respiratory irritation.
Eye and Face Protection Chemical safety goggles meeting EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect eyes from dust particles and potential splashes during solution preparation.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Latex gloves are not recommended as they provide less chemical resistance.
Body Protection A long-sleeved laboratory coat. For larger quantities, a chemical-resistant apron or disposable coveralls should be considered.[1]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is readily available and in good condition. Check that the ventilation system is functioning correctly.

  • Weighing: Use a microbalance within a ventilated enclosure. Handle the compound with care to minimize the generation of airborne dust. Use appropriate tools (e.g., spatulas) for transfer.

  • Spill Kit: Keep a spill kit rated for chemical powders readily accessible.

2.2. Solution Preparation:

  • Solvent Selection: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2]

  • Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. If necessary, sonicate or vortex to ensure complete dissolution. This should be performed within a fume hood.

2.3. Storage:

  • Short-term (in solvent): Store at -20°C for up to one month, protected from light.[3]

  • Long-term (in solvent): Store at -80°C for up to six months, protected from light.[3]

  • Solid Form: Store in a cool, dry place.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a clearly labeled hazardous waste container.

  • Unused Compound: Unwanted solid this compound should be disposed of as chemical waste in accordance with local and institutional regulations. Do not dispose of it down the drain or in the regular trash.

  • Waste Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if the person feels unwell.[4]

  • Spill: For a small spill, carefully clean it up using absorbent material, avoiding dust generation. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_solid Solid Form cluster_liquid Liquid Form start Start: Handling This compound task What is the physical form? start->task solid_handling Weighing or Transferring Powder task->solid_handling Powder liquid_handling Handling Solution task->liquid_handling Solution ppe_solid Required PPE: - N95/P100 Respirator - Safety Goggles - Nitrile Gloves - Lab Coat solid_handling->ppe_solid end_node Proceed with Task ppe_solid->end_node splash_risk Risk of Splash? liquid_handling->splash_risk ppe_liquid_low Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_liquid_low Low ppe_liquid_high Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat/Apron splash_risk->ppe_liquid_high High ppe_liquid_low->end_node ppe_liquid_high->end_node

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyluteolin 7-glucoside
Reactant of Route 2
Reactant of Route 2
6-Hydroxyluteolin 7-glucoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.